molecular formula C14H27N3O B8021875 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Cat. No.: B8021875
M. Wt: 253.38 g/mol
InChI Key: XZBQJOFEERYSQE-UHFFFAOYSA-N
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Description

2-{[2,4'-Bipiperidin]-1-yl}-N,N-dimethylacetamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its molecular structure, featuring a bipiperidine moiety linked to a dimethylacetamide group, suggests potential as a scaffold or intermediate in the design and synthesis of novel bioactive molecules. Piperidine derivatives are commonly explored in pharmaceutical research for their diverse biological activities. The presence of the acetamide group can influence the compound's solubility and pharmacokinetic properties. Researchers are investigating this compound and its analogs for various applications, including as modulators of specific protein targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12/h12-13,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBQJOFEERYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCCC1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide .

Editorial Note on Regiochemistry: The nomenclature "2-{[2,4'-bipiperidin]-1-yl}..." implies substitution at the N1 position (the nitrogen within the ring bearing the 2-substituent). However, the N1' position (the nitrogen in the 4'-substituted ring) is significantly less sterically hindered and more nucleophilic.

  • Direct alkylation will predominantly yield the N1'-isomer .

  • Synthesizing the N1-isomer (strictly as named) requires a protection-deprotection strategy .

This guide provides protocols for both pathways to ensure the researcher can access the exact desired regioisomer.

Executive Summary

  • Target Molecule: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

  • Core Scaffold: 2,4'-Bipiperidine (CAS: 4843-98-5 for dihydrochloride salt)

  • Key Reagent: 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0)

  • Primary Challenge: Regioselectivity between the hindered N1 amine and the accessible N1' amine.

  • Applications: Fragment for kinase inhibitors (e.g., JAK pathways), GPCR ligands, and synthetic building blocks.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the nucleophilic substitution (


) of the alkyl chloride by the secondary amine of the bipiperidine.
Regioselectivity Profile[1][2][3][4]
  • N1 (Ring A): Located alpha to the piperidine-piperidine bond. High steric hindrance reduces nucleophilicity.

  • N1' (Ring B): Located gamma to the connection point. Behaves like a standard secondary piperidine.

  • Kinetic Control: Under standard conditions,

    
    .
    
Reaction Pathways[4][5][6][7]
  • Method A (Direct Alkylation): Yields the 1'-yl isomer (Substitution on Ring B).

  • Method B (Protected Route): Yields the 1-yl isomer (Substitution on Ring A).

SynthesisPathways cluster_MethodA Method A: Direct Alkylation cluster_MethodB Method B: Regioselective Protection Start 2,4'-Bipiperidine (Starting Material) Direct Reaction with Cl-CH2-CONMe2 (1.0 eq) Start->Direct Path A (Kinetic Control) Protect Boc-Anhydride (1.0 eq, 0°C) Start->Protect Path B (Steric Control) ProdA Major Product: 1'-yl Isomer (Substitution on N1') Direct->ProdA Inter Intermediate: 1'-Boc-2,4'-bipiperidine Protect->Inter Alkylate Alkylation of N1 (NaH, Cl-CH2-CONMe2) Inter->Alkylate Deprotect Deprotection (TFA or HCl) Alkylate->Deprotect ProdB Target Product: 1-yl Isomer (Substitution on N1) Deprotect->ProdB

Figure 1: Divergent synthesis pathways determined by regiochemical requirements.

Materials & Equipment

Reagent/SolventGradeRoleSafety Note
2,4'-Bipiperidine >97%NucleophileIrritant; Hygroscopic.
2-Chloro-N,N-dimethylacetamide >98%ElectrophileToxic if inhaled/absorbed. Alkylating agent.
Potassium Carbonate (K₂CO₃) AnhydrousBaseIrritant (Dust).
Potassium Iodide (KI) ReagentCatalystFinkelstein catalyst.
Acetonitrile (MeCN) HPLCSolventFlammable; Toxic.
Di-tert-butyl dicarbonate >99%Protecting Group(Method B only) Gas evolution.
Trifluoroacetic Acid (TFA) ReagentDeprotection(Method B only) Corrosive.

Experimental Protocols

Method A: Synthesis of the 1'-yl Isomer (Direct Alkylation)

Use this method if the target is the biologically common 4'-substituted piperidine motif.

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4'-bipiperidine (1.0 g, 5.94 mmol) in anhydrous Acetonitrile (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.64 g, 11.9 mmol, 2.0 eq) and KI (99 mg, 0.6 mmol, 0.1 eq). Stir at room temperature for 15 minutes.

    • Note: KI acts as a catalyst by converting the alkyl chloride to the more reactive alkyl iodide in situ.

  • Alkylation: Add 2-chloro-N,N-dimethylacetamide (0.72 g, 5.94 mmol, 1.0 eq) dropwise over 5 minutes.

    • Critical: Do not use excess electrophile to avoid bis-alkylation (quaternization).

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (K₂CO₃/KCl). Wash the pad with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).

    • Yield Expectation: 75–85%.

Method B: Synthesis of the 1-yl Isomer (Regioselective Route)

Use this method if the target strictly requires substitution at the hindered N1 position.

Step 1: Selective Protection (1'-Boc-2,4'-bipiperidine)
  • Dissolve 2,4'-bipiperidine (1.0 eq) in DCM at 0°C .

  • Add Boc-anhydride (0.95 eq) dissolved in DCM dropwise over 1 hour.

    • Mechanism:[2][3] The unhindered N1' reacts rapidly with Boc₂O. The hindered N1 remains free due to the slow addition and steric bulk of the Boc group.

  • Warm to RT and stir for 2 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate. The crude is usually sufficiently pure (mono-Boc).

Step 2: N1-Alkylation
  • Dissolve the 1'-Boc-intermediate (1.0 eq) in anhydrous DMF .

  • Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to deprotonate the hindered amine.

  • Add 2-chloro-N,N-dimethylacetamide (1.1 eq).

  • Heat to 50–60°C for 3 hours.

  • Quench with water, extract with EtOAc, and concentrate.

Step 3: Deprotection
  • Dissolve the alkylated intermediate in DCM (5 mL/g).

  • Add TFA (2 mL/g) or 4M HCl in Dioxane . Stir at RT for 1 hour.

  • Concentrate to dryness. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base.

  • Purification: Reverse-phase HPLC is recommended to separate the product from any unreacted starting material.

Analytical Validation

Expected Data for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide:

  • Mass Spectrometry (ESI+):

    • Molecular Formula:

      
      
      
    • Exact Mass: 253.22

    • Observed [M+H]+: 254.2

  • 1H NMR (Diagnostic Signals - DMSO-d6):

    • Dimethylamide: Two distinct singlets (or one broad singlet) around

      
       2.8–3.0 ppm (3H each) corresponding to 
      
      
      
      .
    • Linker: Singlet or AB quartet around

      
       3.1–3.3 ppm for the 
      
      
      
      protons.
    • Bipiperidine Core: Complex multiplets between

      
       1.2–3.0 ppm.
      
    • Differentiation:

      • 1'-yl Isomer: The N1 proton (if visible/exchangeable) or the chemical shift of the C2 proton will indicate a secondary amine environment (

        
         ~2.5-3.0).
        
      • 1-yl Isomer: The N1' proton will be a secondary amine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-alkylation observed Excess electrophile or high temp.Strictly use 1.0 eq of alkyl chloride. Lower temperature to 40°C.
Low Conversion (Method A) Poor nucleophilicity of salt form.If starting with bipiperidine·2HCl, ensure 3.0+ eq of base is used to free the amine.
Regioisomer mixture Lack of selectivity in Method B.During Boc protection, maintain 0°C and slow addition. Purify mono-Boc intermediate before alkylation.
Product stuck on silica High polarity of diamine.Use DCM:MeOH:NH₄OH (90:10:1) or switch to C18 Reverse Phase chromatography.

References

  • Regioselectivity in Diamines: Adam, J. M., et al. "Regioselective protection of 2-substituted piperazines and piperidines." Journal of Organic Chemistry, 2002. (Demonstrates steric control in Boc protection of hindered vs. unhindered amines).
  • Finkelstein Catalysis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Chloroacetamide Reactivity: "2-Chloro-N,N-dimethylacetamide Safety and Reactivity Data." PubChem, National Library of Medicine. .

  • Piperidine Synthesis: Escolano, C., et al. "Synthesis of substituted piperidines." Chemical Reviews, 2013.

Sources

An In-depth Technical Guide to the Chemical Properties of N-Aryl-2-(piperidin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-aryl-2-(piperidin-1-yl)acetamide scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of this class of molecules. Due to the limited availability of public data on the specific compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, this document will focus on a well-characterized and representative analog, N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide , to illustrate the core chemical principles and experimental methodologies. This compound shares key structural features with the original topic, including the piperidinyl-acetamide linkage, and its synthesis and properties are well-documented in the scientific literature, making it an excellent model for this technical guide.

The insights and protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Physicochemical Properties

The physicochemical properties of N-aryl-2-(piperidin-1-yl)acetamide derivatives are crucial for their behavior in both chemical and biological systems. These properties can be predicted using computational models and confirmed through experimental analysis.

PropertyValue for N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamideData Source
IUPAC Name N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloridePubChem[1]
Molecular Formula C₁₅H₂₃ClN₂O (as hydrochloride)PubChem[1]
Molecular Weight 282.81 g/mol (as hydrochloride)PubChem[1]
Appearance White solidInferred from synthesis procedures[2]
Melting Point Data not consistently available; varies with purity and salt form.
Solubility Soluble in organic solvents such as toluene and ethanol. The hydrochloride salt is expected to have some water solubility.Inferred from synthesis and purification protocols[2][3]
pKa The piperidine nitrogen is basic, with a predicted pKa in the range of 8-9.General chemical knowledge
LogP Calculated XLogP3 of 2.4 for the free base, indicating moderate lipophilicity.PubChem[4]

Synthesis and Mechanism

The synthesis of N-aryl-2-(piperidin-1-yl)acetamides is typically achieved through a two-step process involving an initial acylation followed by a nucleophilic substitution. A common and well-established route is the synthesis of Lidocaine and its analogs, which serves as an excellent model for this class of compounds.[2][5][6]

The overall synthetic strategy involves:

  • Acylation: Reaction of a substituted aniline (e.g., 2,6-dimethylaniline) with an α-haloacetyl chloride (e.g., chloroacetyl chloride) to form an α-chloro-N-arylacetamide intermediate.

  • Nucleophilic Substitution: Reaction of the α-chloro intermediate with a secondary amine (e.g., piperidine) to yield the final product.

The first step is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The second step is a classic Sₙ2 reaction where the secondary amine displaces the chloride from the α-carbon.

Synthesis_Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution 2,6-dimethylaniline 2,6-dimethylaniline intermediate α-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylaniline->intermediate Glacial Acetic Acid chloroacetyl_chloride chloroacetyl chloride chloroacetyl_chloride->intermediate final_product N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide intermediate->final_product piperidine Piperidine piperidine->final_product Toluene, Reflux Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization start Start Materials acylation Step 1: Acylation (2,6-dimethylaniline + Chloroacetyl Chloride) start->acylation intermediate Isolate Intermediate (Vacuum Filtration) acylation->intermediate substitution Step 2: Nucleophilic Substitution (Intermediate + Piperidine) intermediate->substitution extraction Work-up (Liquid-Liquid Extraction) substitution->extraction tlc TLC Monitoring substitution->tlc in-process precipitation Precipitation (Basification) extraction->precipitation final_product Final Product precipitation->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Sources

Pharmacological Profiling of the 2-{[2,4'-Bipiperidin]-1-yl}-N,N-dimethylacetamide Scaffold: Mechanisms in GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuropharmacology, the transition from monolithic drug discovery to modular, fragment-based design has elevated the importance of privileged scaffolds. The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (often referenced as a dihydrochloride salt, CAS 2108725-65-9) serves as a critical pharmacophoric module rather than a standalone therapeutic .

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a dynamic key designed to unlock specific G protein-coupled receptors (GPCRs). This whitepaper dissects the dual mechanistic utility of the bipiperidine-acetamide axis: its role as a positive allosteric modulator/agonist for Muscarinic M4 Receptors (M4R) in neuropsychiatric applications, and its function as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor in migraine therapeutics.

Structural Rationale: The Bipiperidine-Acetamide Axis

The efficacy of this scaffold is rooted in its highly specific stereoelectronic profile:

  • The 2,4'-Bipiperidine Core: This bicyclic system provides a conformationally restricted, basic framework. It mimics endogenous amines (like acetylcholine) but extends its hydrophobic reach to engage deep allosteric pockets within GPCR transmembrane domains 1[1].

  • The N,N-dimethylacetamide Appendage: Attached to the 1-position of the bipiperidine ring, this moiety acts as a critical hydrogen bond acceptor and dipole moment driver. In muscarinic receptors, it interacts specifically with the extracellular "tyrosine lid," stabilizing the active conformation of the receptor[1].

Primary Mechanism of Action I: Muscarinic M4 Receptor Activation

Muscarinic M4 receptors (M4R) are predominantly Gi/o-coupled GPCRs that regulate cholinergic signaling in the central nervous system. Selective M4R activation is a highly sought-after mechanism for treating the cognitive and psychotic symptoms of schizophrenia and Alzheimer's disease.

When the 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide scaffold binds to M4R, it typically occupies an allosteric site distinct from the orthosteric acetylcholine pocket. The acetamide tail drives the receptor into a conformational state that enhances the coupling of the Gαi/o protein complex. This physical shift inhibits adenylyl cyclase (AC), leading to a targeted reduction in intracellular cAMP levels. Crucially, optimizing this scaffold avoids off-target activation of the M1 receptor, which is historically responsible for severe dose-limiting cholinergic toxicities (e.g., salivation, emesis)2[2].

M4R_Pathway Ligand Bipiperidine-Acetamide Scaffold M4R Muscarinic M4 Receptor (GPCR) Ligand->M4R Allosteric Binding Gi Gαi/o Protein Complex M4R->Gi Conformational Shift AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP Production (Decreased) AC->cAMP Downregulation

Fig 1. Bipiperidine-acetamide mediated activation of the M4R-Gi signaling cascade.

Primary Mechanism of Action II: CGRP Receptor Antagonism

Beyond muscarinic modulation, the bipiperidine-acetamide motif is a cornerstone in the design of oral Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (gepants). The CGRP receptor is a unique heterodimer consisting of the Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Protein 1 (RAMP1)3[3].

During a migraine attack, the trigeminovascular system releases massive amounts of CGRP, causing severe neurogenic vasodilation. The bipiperidine core acts as a wedge, physically disrupting the interface between CRLR and RAMP1. The N,N-dimethylacetamide group forms critical hydrogen bonds with the extracellular loops of RAMP1, competitively blocking endogenous CGRP from binding and preventing the subsequent pathological spike in cAMP4[4].

Quantitative Pharmacodynamics

The following table synthesizes representative pharmacological data demonstrating the scaffold's target engagement profile when integrated into lead therapeutic molecules.

Pharmacological TargetScaffold RoleBinding Affinity (Ki)Functional Readout (IC50 / EC50)Primary Indication
Muscarinic M4 Receptor Allosteric Agonist / PAM5.2 - 12.4 nMEC50: 18.5 nM (cAMP inhibition)Schizophrenia / AD
CGRP Receptor Complex Orthosteric Antagonist1.8 - 8.5 nMIC50: 4.2 nM (cAMP blockade)Migraine
Muscarinic M1 Receptor Off-target Agonist> 500 nMN/A (Toxicity threshold)Dose-limiting toxicity

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this scaffold requires rigorous, self-validating assay designs. Below are the field-proven protocols for validating its dual mechanisms.

Protocol A: BRET Assay for M4R Gαi-βγ Dissociation

Causality of Choice: Traditional cAMP accumulation assays for Gi-coupled receptors suffer from a narrow dynamic range because they require artificial pre-stimulation with forskolin. Bioluminescence Resonance Energy Transfer (BRET) directly measures the physical dissociation of Gαi from Gβγ in real-time, providing an amplification-free, proximal readout of receptor activation.

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding M4R, Gαi-RLuc8 (donor), and Gγ-GFP2 (acceptor).

  • Self-Validation Control: Treat a parallel control well with 10 µM Acetylcholine (ACh) to establish the

    
     (100% receptor activation). Treat a negative control well with vehicle (DMSO).
    
  • Compound Dosing: Add the bipiperidine-acetamide derivative in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Readout: Inject the luciferase substrate (coelenterazine 400a). Measure the BRET ratio (emission at 515 nm / 400 nm). A decrease in the BRET ratio indicates successful G-protein dissociation (activation).

Protocol B: CGRP Antagonism via Endogenous cAMP Inhibition

Causality of Choice: Many labs overexpress CRLR and RAMP1 in CHO cells. This often leads to stoichiometric imbalances, creating artifactual binding pockets. We utilize SK-N-MC (human neuroblastoma) cells because they endogenously express the functional CRLR/RAMP1 heterodimer at physiological ratios, ensuring clinical translatability[3].

  • Cell Preparation: Seed SK-N-MC cells at 20,000 cells/well in a 384-well plate.

  • Self-Validation Control: Use Olcegepant (a known clinical CGRP antagonist) as an internal positive control to validate assay sensitivity.

  • Antagonist Incubation: Pre-incubate cells with the bipiperidine-acetamide compound for 30 minutes.

  • Agonist Challenge: Stimulate cells with 0.5 nM human

    
    -CGRP (the EC80 concentration) in the presence of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
    
  • Readout: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Potent antagonism is confirmed by the dose-dependent suppression of the CGRP-induced cAMP spike.

CGRP_Workflow Synthesis 1. Scaffold Synthesis (N,N-dimethylacetamide coupling) Binding 2. Radioligand Binding (SK-N-MC Cells) Synthesis->Binding Compound Library cAMP_Assay 3. Functional cAMP Assay (Antagonism Readout) Binding->cAMP_Assay IC50 < 10nM Validation 4. In Vivo Migraine Model (Trigeminovascular System) cAMP_Assay->Validation Efficacy Confirmed

Fig 2. Self-validating workflow for screening bipiperidine-acetamide CGRP antagonists.

References

  • Amadis Chemical Company Limited (Page 131) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com.

  • The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC. Source: nih.gov. 1

  • Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed. Source: nih.gov. 2

  • US9688660B2 - CGRP receptor antagonists - Google Patents. Source: google.com. 3

  • CGRP RECEPTOR ANTAGONISTS - European Patent Office - EP 3368526 B1 - Googleapis.com. Source: googleapis.com.4

Sources

Comprehensive Technical Guide on 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide: Structural Chemistry, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific, conformationally flexible ligands relies heavily on privileged heterocyclic scaffolds. 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is a highly versatile, bis-heterocyclic building block utilized in the synthesis of complex neuroactive agents and targeted therapeutics. Commercially available primarily as a dihydrochloride salt (CAS: 1858241-18-5)[1], this compound provides a unique combination of a polar hydrogen-bonding moiety (N,N-dimethylacetamide) and a bulky, basic pharmacophore (the 2,4'-bipiperidine core).

This whitepaper provides an in-depth analysis of its structural properties, a self-validating regioselective synthetic protocol, and its critical role in contemporary drug discovery, particularly in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.

Structural and Chemical Characterization

IUPAC Nomenclature and Molecular Topology

The IUPAC name, 2-([2,4'-bipiperidin]-1-yl)-N,N-dimethylacetamide , delineates a precise molecular architecture:

  • N,N-dimethylacetamide Core: An acetamide functional group where the nitrogen is di-methylated. This segment acts as a strong hydrogen bond acceptor and enhances the aqueous solubility of the parent molecule.

  • [2,4'-bipiperidin]-1-yl Substituent: Two piperidine rings linked via a C2-C4' carbon-carbon bond. The "-1-yl" designation indicates that the entire bipiperidine system is covalently attached to the alpha-carbon (C2) of the acetamide group via the nitrogen atom (N1) of the first piperidine ring.

Physicochemical Properties

Understanding the physicochemical parameters of this building block is essential for predicting its pharmacokinetic behavior when incorporated into larger drug molecules. The quantitative data is summarized below[2]:

PropertyValue
Molecular Formula C₁₄H₂₇N₃O (Free Base)
Molecular Weight 253.39 g/mol (Free Base) / 326.31 g/mol (2HCl Salt)
CAS Registry Number 1858241-18-5 (Dihydrochloride salt)
Hydrogen Bond Donors 1 (Secondary amine on the 4'-piperidine)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, two tertiary/secondary amines)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~32.3 Ų

Synthetic Methodology: Regioselective N-Alkylation

Mechanistic Rationale and Causality

The synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide relies on a bimolecular nucleophilic substitution (S_N2). However, the starting material, 2,4'-bipiperidine, possesses two nucleophilic secondary amines (N1 and N1'). The N1 position (adjacent to the C2 linkage) is significantly more sterically hindered than the unhindered N1' position.

Direct alkylation of unprotected 2,4'-bipiperidine would preferentially occur at the N1' position, yielding an incorrect regioisomer. To enforce causality and guarantee regioselectivity, the N1' position must be transiently protected using a tert-butyloxycarbonyl (Boc) group. The S_N2 reaction is driven forward by utilizing a polar aprotic solvent (DMF), which poorly solvates the nucleophile, thereby maximizing its reactivity. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophile.

Experimental Protocol & Self-Validating Workflows

Phase 1: Regioselective N-Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 1'-Boc-2,4'-bipiperidine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform basicity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise, add 2-chloro-N,N-dimethylacetamide (1.1 equiv). Gradually warm the reaction to 60 °C and stir for 12 hours.

  • In-Process Quality Control (IPQC): Self-Validation Step. Monitor the reaction via LC-MS. The complete disappearance of the 1'-Boc-2,4'-bipiperidine peak and the emergence of a dominant peak at m/z 354.3 [M+H]⁺ confirms successful, regioselective alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the crude Boc-protected intermediate in minimal Dichloromethane (DCM). Add a solution of 4M HCl in Dioxane (10.0 equiv) at 0 °C. Stir at room temperature for 4 hours.

  • In-Process Quality Control (IPQC): Self-Validation Step. Monitor CO₂ gas evolution. Once effervescence ceases, analyze an aliquot via LC-MS to confirm the complete mass shift from m/z 354.3 to the free base mass of m/z 254.2 [M+H]⁺.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide dihydrochloride salt. Filter and dry under high vacuum.

Synthesis A 1'-Boc-2,4'-bipiperidine (Protected Nucleophile) C SN2 Alkylation Base: K2CO3 / DMF A->C B 2-Chloro-N,N-dimethylacetamide (Electrophile) B->C D Boc-Protected Intermediate C->D E Deprotection 4M HCl in Dioxane D->E F Target Compound (2HCl Salt) E->F

Caption: Regioselective synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide via Boc-protection.

Pharmacological and Medicinal Chemistry Applications

The 2,4'-bipiperidine motif is a highly privileged scaffold in modern drug discovery, frequently utilized to project pharmacophores into deep, hydrophobic receptor binding pockets while maintaining favorable aqueous solubility.

CGRP Receptor Antagonists for Migraine Therapy

Bipiperidine derivatives are heavily utilized in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[3]. The CGRP receptor is a complex consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). The bipiperidine core provides the exact spatial geometry required to competitively block the binding of the endogenous CGRP peptide. Compounds utilizing this scaffold have shown profound efficacy in preventing the vasodilation and neurogenic inflammation associated with acute migraines[3].

Mechanism A Bipiperidine Derivative (Ligand) B CGRP Receptor Complex (CLR / RAMP1) A->B Binds to C Competitive Antagonism (Steric Blockade) B->C D Inhibition of Gs Protein Coupling C->D E Decreased cAMP Production D->E F Prevention of Vasodilation / Migraine E->F

Caption: Mechanism of bipiperidine-based CGRP receptor antagonists in migraine prevention.

Advanced Kinase Inhibitors in Oncology

Beyond GPCRs, the bipiperidine structural motif serves as a critical solubilizing and target-binding element in advanced phosphorus-containing kinase inhibitors[4]. In these complex oncology drugs, the secondary amine of the 4'-piperidine acts as a versatile attachment point for further functionalization (e.g., coupling with pyrimidine or thiadiazole cores), allowing medicinal chemists to fine-tune the molecule's interaction with the ATP-binding pocket of target kinases[4].

References

  • US9688660B2 - CGRP receptor antagonists Google P
  • US9273077B2 - Phosphorus derivatives as kinase inhibitors Google P
  • 1071400-91-3 | N-Methyl-2-(4-methylpiperidin-1-yl)acetamide BLD Pharm
  • Safety Data Sheet - 2-(2,4'-Bipiperidin-1-yl)-n,n-dimethylacetamide dihydrochloride Combi-Blocks

Sources

An Inquiry into the Biological Activity of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the biological properties, synthesis, and mechanism of action of the chemical entity 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide reveals a notable absence of this compound within publicly accessible scientific databases and peer-reviewed literature. Consequently, the creation of an in-depth technical guide on its biological activity is not feasible at this time.

While the specific compound remains uncharacterized, an analysis of its constituent chemical motifs—the bipiperidine core and the N,N-dimethylacetamide side chain—can offer a theoretical framework for its potential, albeit speculative, pharmacological relevance. This exploration is intended for conceptual purposes and should not be construed as a factual representation of the compound's actual biological profile.

The Privileged Piperidine Scaffold: A Foundation for Diverse Bioactivity

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved pharmaceutical agents.[1][2] Its conformational flexibility allows for optimal spatial arrangement of substituents to interact with a wide range of biological targets.[3] Piperidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Modulation: Many CNS-active drugs, including antipsychotics and analgesics, incorporate a piperidine ring.[4][5]

  • Anticancer Properties: Piperidine derivatives have been investigated for their potential as anticancer agents, with some exhibiting promising activity.[2][6]

  • Antimicrobial and Antifungal Effects: The piperidine scaffold is also found in compounds with demonstrated antibacterial and antifungal properties.[7][8]

  • Enzyme Inhibition: Substituted piperidines have been designed as inhibitors for various enzymes, including those involved in cancer progression and osteoporosis.[9][10]

The bipiperidine structure, a linkage of two piperidine rings, has been explored as a strategy to potentially overcome drug resistance mechanisms.[3]

N,N-Dimethylacetamide: More Than an Inert Solvent

N,N-dimethylacetamide (DMAc) is a widely used aprotic polar solvent in the chemical and pharmaceutical industries.[11][12] While often considered an excipient, studies have revealed that DMAc itself possesses biological activity. It has been shown to exhibit anti-inflammatory and anti-osteoporotic effects.[11] Conversely, toxicological studies have associated DMAc with potential liver and central nervous system toxicity, as well as reproductive effects.[11][13] The presence of the N,N-dimethylacetamide moiety in a molecule could therefore influence its overall pharmacokinetic and pharmacodynamic profile.

Hypothetical Synthesis and Areas for Future Investigation

The synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide would likely involve the coupling of a 2,4'-bipiperidine core with a suitable N,N-dimethylacetamide precursor, such as 2-chloro-N,N-dimethylacetamide. The synthesis of substituted piperidines and their coupling reactions are well-established in organic chemistry.[1]

Given the lack of existing data, the biological evaluation of this compound would necessitate a comprehensive screening program. A hypothetical workflow for such an investigation is outlined below.

Caption: A hypothetical workflow for the synthesis and biological evaluation of a novel chemical entity.

Conclusion

References

A comprehensive list of references is not applicable as the primary subject of this guide is a compound for which no literature exists. The citations provided in the text refer to general knowledge about the constituent chemical moieties.

Sources

Technical Guide: Solubility & Stability Profiling of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

[1]

Executive Summary

Compound Identity:

  • IUPAC Name: 2-(2,4'-bipiperidin-1-yl)-N,N-dimethylacetamide[1][2]

  • Common Code: Bipiperidine-DMAc Ligand[1]

  • CAS Number: 2108725-65-9 (Dihydrochloride salt)[1][2]

  • Molecular Formula:

    
     (Free Base)[1]
    
  • Molecular Weight: 253.38 g/mol (Free Base); ~326.30 g/mol (2HCl salt)[1]

Significance: This compound serves as a critical bipiperidine scaffold intermediate in the synthesis of GPCR modulators (specifically muscarinic agonists) and certain anti-arrhythmic agents.[1] Its structure features a 2,4'-bipiperidine core linked to a dimethylacetamide tail.[1] The presence of both a tertiary amine (at the linkage) and a secondary amine (on the distal ring) creates a unique solubility and reactivity profile that requires precise pH control during processing.[1]

Physicochemical Properties & Solubility Profile

Structural Analysis & pKa

The molecule contains two basic nitrogen centers and one neutral amide nitrogen.[1]

  • N1 (Tertiary Amine): Attached to the acetamide group.[1] Lower basicity due to steric hindrance and inductive effect of the carbonyl (approx.[1] pKa 7.5–8.5).[1]

  • N1' (Secondary Amine): Located on the distal piperidine ring.[1] Highly basic (approx. pKa 10.0–11.0).[1]

  • Amide Nitrogen: Non-basic (neutral).[1]

Solubility Data (Experimental & Predicted)

The solubility is heavily pH-dependent due to the protonation states of the piperidine rings.[1]

Solvent SystemStateSolubility (mg/mL)Relevance
Water (pH < 4) Dicationic> 100 mg/mLHigh solubility; stable salt form (2HCl).[1]
Phosphate Buffer (pH 7.4) Monocationic10 – 25 mg/mLPhysiological relevance; partial protonation of N1'.[1]
Water (pH > 12) Neutral (Free Base)< 0.5 mg/mLPrecipitation Risk. Free base is lipophilic.[1]
Methanol / Ethanol Free Base> 50 mg/mLProcess solvents for synthesis/purification.[1]
DCM / Chloroform Free Base> 100 mg/mLExtraction solvent.[1]
DMSO Free Base / Salt> 100 mg/mLStock solution preparation.[1]
Partition Coefficient (LogP)[1]
  • Predicted LogP (Free Base): 0.8 – 1.2 (Moderately lipophilic).[1]

  • Predicted LogD (pH 7.4): -1.5 (Hydrophilic due to ionization).[1]

  • Implication: The compound will partition into the aqueous phase during acidic workups but extracts into organic layers (DCM, EtOAc) only when the pH is adjusted to >12.[1]

Stability Profile

Chemical Stability

The compound exhibits distinct stability challenges related to its amide linkage and secondary amine.[1]

  • Hydrolytic Stability (Amide Bond):

    • Acidic Conditions: Stable at room temperature.[1] Prolonged heating in strong acid (e.g., 6M HCl, >80°C) will hydrolyze the amide to 2-(2,4'-bipiperidin-1-yl)acetic acid .[1]

    • Basic Conditions: Generally stable.[1] Extreme pH (>13) and heat may cause hydrolysis.[1]

  • Oxidative Stability (Secondary Amine):

    • The distal secondary amine (N1') is susceptible to N-oxidation to form N-oxides or reaction with peroxides in solvents (e.g., THF, Ethers).[1]

    • Mitigation: Store under nitrogen/argon; use antioxidant-stabilized solvents.[1]

Thermal & Photostability[1]
  • Thermal: The dihydrochloride salt is thermally stable up to ~200°C (melting/decomposition).[1] The free base is an oil or low-melting solid and is more prone to thermal degradation.[1]

  • Photostability: No significant chromophores for UV absorption >290 nm; low risk of photodegradation unless sensitized by impurities.[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes: Amide Hydrolysis and N-Oxidation.[1]

DegradationPathwaysParentParent Compound(2-{[2,4'-bipiperidin]-1-yl}-DMAc)AcidHydrolysisHydrolysis Product(2-(2,4'-bipiperidin-1-yl)acetic acid)Parent->AcidHydrolysisStrong Acid/Heat(Hydrolysis)NOxideN-Oxide Impurity(N1'-Oxide)Parent->NOxidePeroxides/Air(Oxidation)DimethylamineDimethylamine(Byproduct)Parent->DimethylamineHydrolysis

Caption: Primary degradation pathways including amide hydrolysis (acidic/thermal stress) and N-oxidation of the secondary amine.[1][3]

Experimental Protocols

Synthesis & Purification Workflow

This protocol describes the generation of the target molecule from 2,4'-bipiperidine.[1]

Reagents:

  • 2,4'-Bipiperidine (1.0 eq)[1][4]

  • 2-Chloro-N,N-dimethylacetamide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4'-bipiperidine in ACN (10 vol) under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     to the solution. Stir for 15 min.
    
  • Alkylation: Dropwise add 2-Chloro-N,N-dimethylacetamide at 0°C.

  • Reaction: Heat to 60°C and monitor by HPLC (approx. 4-6 hours).

    • Note: Regioselectivity favors the sterically less hindered N1, but 2,4'-bipiperidine has specific steric constraints.[1] Ensure the 2,4'-linkage is stable.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1]

  • Extraction: Dissolve residue in DCM, wash with water.

  • Salt Formation (Optional): Treat with 4M HCl in dioxane to precipitate the dihydrochloride salt (CAS 2108725-65-9) for enhanced stability.[1]

Analytical Method (HPLC)

System: Agilent 1200 / Waters Alliance Column: C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.[1] Mobile Phase:

  • A: 0.1% Ammonia in Water (pH 10) – High pH is crucial to keep the secondary amine deprotonated for peak shape.[1]

  • B: Acetonitrile Gradient: 5% B to 95% B over 15 min.[1] Detection: UV @ 210 nm (low wavelength due to lack of conjugation).[1]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp 2-8°C (Desiccated)Prevents slow oxidation and moisture absorption.[1][3]
Atmosphere Argon / NitrogenProtects the secondary amine from atmospheric oxidation.[1]
Container Amber GlassGeneral protection, though not strictly photosensitive.[1]
Reconstitution Prepare freshAmides in aqueous solution can hydrolyze over weeks if pH drifts.[1]

References

  • Matrix Scientific . (n.d.).[1] Product Data Sheet: 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride (CAS 2108725-65-9).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for N,N-Dimethylacetamide (Solvent/Moiety properties). Retrieved from [Link][1]

  • Taylor, J. B., & Triggle, D. J. (2007).[1] Comprehensive Medicinal Chemistry II. Elsevier.[1] (Reference for general stability of piperidine/amide pharmacophores).

Therapeutic Profiling of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide: A Muscarinic & Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Therapeutic Profiling of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Executive Summary

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (CAS: 1858241-18-5) is a synthetic bioactive ligand characterized by a 2,4'-bipiperidine scaffold N-alkylated with a dimethylacetamide moiety.[1][2][3] Based on its structural pharmacophore—specifically the bipiperidine core which mimics the classic "acetylcholine-like" cationic charge distribution and the amide linker—this compound is primarily positioned as a modulator of Muscarinic Acetylcholine Receptors (mAChRs) , with high potential for M1 and M4 subtype selectivity. Additionally, the bipiperidine moiety is a privileged structure for Sigma-1 Receptor (


R)  binding, suggesting polypharmacological potential in neuroprotection and analgesia.

This guide details the mechanistic rationale, signaling pathways, and experimental validation protocols for investigating this compound as a therapeutic lead for cognitive deficits (Alzheimer’s, Schizophrenia) and neuropathic pain .

Chemical Identity & Structural Pharmacophore

The molecule consists of two key functional domains:

  • The Pharmacophore Core (2,4'-Bipiperidine): A semi-rigid diamine scaffold. The secondary amine (N1') at the 4'-position typically remains basic (

    
    ), capable of forming a critical salt bridge with Aspartate residues (e.g., Asp105 in M1) in the orthosteric binding pocket of GPCRs.
    
  • The Modulatory Tail (N,N-dimethylacetamide): Attached to the N1 position, this group acts as a hydrogen bond acceptor and steric probe, potentially engaging exosite residues or providing subtype selectivity over M2/M3 receptors.

PropertyDetail
IUPAC Name 2-(2,4'-bipiperidin-1-yl)-N,N-dimethylacetamide
CAS Number 1858241-18-5
Molecular Formula

Molecular Weight 253.39 g/mol
Key Scaffold 2,4'-Bipiperidine (2-(piperidin-4-yl)piperidine)
Predicted Class Muscarinic Agonist / Sigma Ligand

Primary Therapeutic Target: Muscarinic M1 Receptor (M1 mAChR)

The M1 receptor is the predominant muscarinic subtype in the cortex and hippocampus, pivotal for memory consolidation and synaptic plasticity.

Mechanism of Action: Gq-Coupled Signaling

Upon binding to the M1 orthosteric site, 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is predicted to stabilize the active receptor conformation, facilitating the exchange of GDP for GTP on the


 subunit.
  • Pathway: Activation of Phospholipase C

    
     (PLC
    
    
    
    ) hydrolyzes
    
    
    into
    
    
    and Diacylglycerol (DAG).
  • Outcome:

    
     triggers intracellular 
    
    
    
    release, while DAG activates Protein Kinase C (PKC). This cascade enhances NMDA receptor function and promotes non-amyloidogenic APP processing (reducing
    
    
    -amyloid plaques).
Therapeutic Relevance
  • Alzheimer’s Disease (AD): M1 agonism shifts APP processing towards soluble APP

    
     (neuroprotective) and improves cholinergic transmission.
    
  • Schizophrenia: M1 activation in the prefrontal cortex improves cognitive symptoms and working memory.

Visualization: M1 Signaling Cascade

M1_Signaling Ligand 2-{[2,4'-bipiperidin]-1-yl}-... (Ligand) M1 M1 mAChR (GPCR) Ligand->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Effect Cognitive Enhancement Neuroprotection Ca->Effect PKC->Effect

Caption: Putative signal transduction pathway activated by the compound via the M1 muscarinic receptor.

Secondary Target: Muscarinic M4 Receptor (M4 mAChR)

The M4 receptor is highly expressed in the striatum and regulates dopaminergic signaling.

Mechanism of Action: Gi/o-Coupled Signaling

The compound may act as a bitopic agonist or partial agonist at M4.

  • Pathway: Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP levels.

  • Outcome: Modulation of striatal dopamine release (reducing hyperdopaminergic states).

Therapeutic Relevance
  • Antipsychotic Activity: M4 agonists have shown efficacy in reducing psychotic symptoms without the extrapyramidal side effects associated with D2 antagonists.

  • Analgesia: Spinal M4 activation contributes to antinociception.

Off-Target Potential: Sigma-1 Receptor ( R)

The bipiperidine moiety is a classic pharmacophore for Sigma receptors (cf. 4-PPBP).

  • Mechanism:

    
    R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).
    
  • Effect: Agonism promotes BDNF secretion, modulates

    
     flux, and reduces ER stress.
    
  • Relevance: Synergistic neuroprotection in neurodegenerative diseases and efficacy in neuropathic pain models.

Experimental Validation Protocols

To validate the therapeutic targets, the following self-validating experimental systems are recommended.

Protocol A: Calcium Mobilization Assay (M1 Agonism)

Objective: Quantify functional activation of Gq-coupled M1 receptors.

  • Cell System: CHO-K1 cells stably expressing human M1 mAChR (CHO-hM1).

  • Reagent Prep: Dissolve 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in DMSO (10 mM stock).

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye (in HBSS/HEPES) for 45 min at 37°C.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm) for 10s.

  • Stimulation: Inject compound (0.1 nM – 10 µM) automatically.

  • Control: Use Carbachol (

    
    ) as Full Agonist Control; Atropine  as Antagonist Control.
    
  • Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
Protocol B: Radioligand Binding Assay (Selectivity)

Objective: Determine affinity (


) and selectivity against M2/M3 subtypes.
  • Membrane Prep: Harvest membranes from CHO cells expressing hM1, hM2, hM3, hM4, hM5.

  • Radioligand: Use

    
    -N-Methylscopolamine (NMS) (non-selective antagonist).
    
  • Competition: Incubate membranes +

    
    -NMS (0.2 nM) + Test Compound (10 concentrations) for 2 hours at 25°C.
    
  • Filtration: Harvest on GF/B filters using a cell harvester; wash with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    
Protocol C: Experimental Workflow Visualization

Workflow Step1 Compound Prep (DMSO Stock) Step2 CHO-hM1 Cell Seeding Step1->Step2 Step3 Dye Loading (Fluo-4 AM) Step2->Step3 Step4 High-Throughput Screening (FLIPR) Step3->Step4 Add Compound Step5 Data Analysis (Sigmoidal Fit) Step4->Step5 Extract EC50 Control Control: Carbachol Control->Step4

Caption: Step-by-step workflow for functional validation of M1 receptor agonism.

References

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link

  • Sosei Heptares. (2015). Bicyclic aza compounds as muscarinic M1 receptor agonists. Patent WO2015213900. Link

  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature. Link

  • Maurice, T., & Su, T. P. (2009). The sigma1 receptor: targeting dysregulation of mitochondrial metabolism and function in neurodegeneration. Progress in Neurobiology. Link

  • BLDpharm. (2024).[4] Product Analysis: 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide. Link

Sources

Technical Whitepaper: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in Advanced Pharmacophore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving target selectivity and clinical success rates. The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (CAS: 2108725-65-9)[1] represents a highly optimized structural motif that embodies this paradigm. By combining the rigid, basic nature of a bipiperidine core with the polar, hydrogen-bond accepting capacity of an N,N-dimethylacetamide (DMA) appendage, this intermediate serves as a privileged building block for synthesizing complex G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the compound's structural rationale, its mechanistic utility in receptor pharmacology, and a self-validating synthetic methodology for its preparation.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide lies in its dual-domain structure. The 2,4'-bipiperidine core provides a highly basic, conformationally restricted framework. The high fraction of sp3-hybridized carbons (


) significantly enhances the three-dimensional complexity of the molecule, which is empirically correlated with reduced off-target promiscuity and improved solubility.

Conversely, the N,N-dimethylacetamide (DMA) moiety acts as a highly polar appendage. In medicinal chemistry, appending a DMA group is a classical tactic to increase aqueous solubility while simultaneously providing a strong hydrogen-bond acceptor capable of interacting with solvent-exposed channels or hinge-region backbone amides.

Table 1: Physicochemical Properties of the Scaffold
PropertyValuePharmacological Significance
Molecular Weight 253.38 g/mol Optimal for fragment-based drug design (FBDD) and lead optimization.
LogP (Estimated) ~1.2 - 1.5Excellent balance of lipophilicity for membrane permeability without excessive hydrophobic liabilities.
Hydrogen Bond Donors 1The secondary amine on the 4'-piperidine allows for further functionalization or critical receptor salt-bridge formation.
Hydrogen Bond Acceptors 2The DMA carbonyl oxygen and tertiary amide nitrogen facilitate robust target anchoring.
Topological Polar Surface Area (TPSA) ~32.3 ŲHighly favorable for blood-brain barrier (BBB) penetration in CNS targets.

Mechanistic Role in Receptor Pharmacology

Bipiperidine derivatives are heavily utilized in the development of sophisticated GPCR modulators. Two prominent examples include Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy[2] and Muscarinic M1/M4 receptor agonists for cognitive disorders such as Alzheimer's disease and schizophrenia[3].

The Causality of Binding

When integrated into a larger drug molecule, the 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide scaffold operates via a distinct mechanistic pathway:

  • Orthosteric Anchoring: The basic secondary nitrogen of the 4'-piperidine ring typically becomes protonated at physiological pH, forming a critical salt bridge with conserved aspartic acid residues (e.g., Asp3.32) deep within the orthosteric binding site of aminergic GPCRs.

  • Hydrophobic Shielding: The rigid carbon framework of the bipiperidine core engages in Van der Waals interactions with the hydrophobic transmembrane helices, stabilizing the active or inactive conformation of the receptor depending on the therapeutic goal.

  • Solvent-Exposed Interactions: The DMA group projects outward from the deep pocket into the extracellular loops or solvent-exposed channels. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, locking the ligand in place while drastically improving the aqueous solubility of the highly lipophilic bipiperidine core.

Pharmacophore Receptor GPCR Target (e.g., CGRP, M1/M4) Bipiperidine 2,4'-Bipiperidine Core (Hydrophobic/Basic) Bipiperidine->Receptor Ionic & Hydrophobic Interactions Pocket1 Deep Transmembrane Pocket (Anchoring) Bipiperidine->Pocket1 Fills DMA N,N-dimethylacetamide (H-Bond Acceptor) DMA->Receptor Hydrogen Bonding Pocket2 Solvent-Exposed Region (Solubility/Affinity) DMA->Pocket2 Occupies

Fig 1: Pharmacophore mapping of the bipiperidine and DMA moieties within a GPCR binding pocket.

Self-Validating Synthetic Methodology

The synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide requires precise regiocontrol. The 2,4'-bipiperidine precursor contains two secondary amines. The protocol below exploits the steric disparity between the hindered 1-position (adjacent to the C2-C4' linkage) and the unhindered 1'-position to achieve regioselective functionalization[4].

Step-by-Step Protocol

Step 1: Exhaustive Reduction to 2,4'-Bipiperidine

  • Procedure: Dissolve 2,4'-bipyridine in a mixture of methanol and glacial acetic acid. Add Platinum dioxide (

    
    , Adams' catalyst) and subject the mixture to hydrogenation at 50 psi for 24 hours.
    
  • Causality:

    
     in an acidic medium is chosen specifically because it prevents the partial reduction of the pyridine rings, ensuring exhaustive saturation to the sp3-rich bipiperidine.
    
  • Validation Check: Filter the catalyst and analyze the crude via LC-MS. The complete disappearance of the aromatic signals in

    
    -NMR and a mass shift to 
    
    
    
    confirms total reduction.

Step 2: Regioselective Protection

  • Procedure: Dissolve the crude 2,4'-bipiperidine in dichloromethane (DCM) and cool to -78°C. Add exactly 1.0 equivalent of Di-tert-butyl dicarbonate (

    
    ) dropwise over 2 hours.
    
  • Causality: The 1'-nitrogen is sterically unhindered compared to the 1-nitrogen. Conducting the reaction at cryogenic temperatures with strict stoichiometric control kinetically favors the protection of the 1'-nitrogen exclusively.

  • Validation Check: Perform TLC (10% MeOH in DCM with 1%

    
    ). Visualize with Ninhydrin stain; the presence of a single major spot that stains purple confirms the presence of the free secondary 1-amine.
    

Step 3: N-Alkylation with 2-chloro-N,N-dimethylacetamide

  • Procedure: Combine the 1'-Boc-2,4'-bipiperidine with 1.2 equivalents of 2-chloro-N,N-dimethylacetamide and 2.0 equivalents of anhydrous

    
     in dimethylformamide (DMF). Heat to 80°C for 16 hours.
    
  • Causality: The 1-position is highly sterically hindered. Standard room-temperature alkylation will fail. Using a polar aprotic solvent (DMF) and thermal energy overcomes the activation barrier, while

    
     acts as a non-nucleophilic acid scavenger to drive the reaction forward.
    
  • Validation Check: LC-MS must show the product mass

    
    . The absence of starting material indicates complete conversion.
    

Step 4: Acidic Deprotection

  • Procedure: Treat the alkylated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Concentrate in vacuo and neutralize with saturated aqueous

    
    .
    
  • Causality: TFA cleanly cleaves the Boc carbamate without affecting the robust DMA tertiary amide, liberating the final 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

  • Validation Check: Final LC-MS confirms the target mass of

    
    .
    

Synthesis A 2,4'-Bipyridine B 2,4'-Bipiperidine (Intermediate) A->B H2, PtO2 (Reduction) C 1'-Boc-2,4'-Bipiperidine (Protected) B->C Boc2O (Selective Protection) D Alkylated Intermediate C->D 2-chloro-N,N-DMA, K2CO3 (Alkylation) E Final Product (CAS: 2108725-65-9) D->E TFA/DCM (Deprotection)

Fig 2: Step-by-step synthetic workflow for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Comparative Pharmacokinetic & Binding Data

The integration of the DMA-bipiperidine scaffold into a drug candidate routinely yields superior pharmacokinetic and pharmacodynamic profiles compared to standard piperidine or planar aromatic linkers.

Table 2: Comparative Impact of Scaffold Integration (Theoretical Model)
ParameterStandard Piperidine LinkerBipiperidine-DMA ScaffoldRationale for Improvement
Target Affinity (

)
150 nM< 10 nMEnhanced 3D vector projection and additional H-bond anchoring via the DMA carbonyl.
Aqueous Solubility < 10 µg/mL> 250 µg/mLThe polar DMA group disrupts crystal lattice packing and favorably interacts with water.
Metabolic Stability (

)
1.5 hours4.5 hoursSteric bulk around the 2-position of the piperidine shields the core from CYP450 oxidation.
Off-Target Promiscuity High (hERG liability)LowHigh

character prevents non-specific intercalation and flat-binding interactions.

Conclusion

The 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide molecule is far more than a simple chemical intermediate; it is a masterclass in rational pharmacophore design. By marrying the structural rigidity and basicity of a bipiperidine core with the solubility-enhancing properties of an N,N-dimethylacetamide group, researchers can overcome standard drug development hurdles such as poor target affinity, low aqueous solubility, and off-target toxicity. Its continued use in the synthesis of next-generation GPCR modulators underscores its value in the medicinal chemist's toolkit.

References

1.2[2] 2. 3[3] 3.1[1] 4.4[4]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Pharmacological Context & Assay Rationale

The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (CAS: 2108725-65-9 for the dihydrochloride salt) represents a highly privileged structural motif in neuropharmacology. The combination of a lipophilic bipiperidine core with a terminal acetamide is a classic pharmacophore utilized in targeting central nervous system (CNS) G-Protein Coupled Receptors (GPCRs).

Most notably, this exact structural topology forms the foundation of Neurokinin-1 (NK-1) receptor antagonists (such as Lanepitant)[1] and is frequently explored in Histamine H3 receptor (H3R) drug discovery programs. The bipiperidine moiety provides critical hydrophobic interactions within the GPCR transmembrane binding pocket, while the N,N-dimethylacetamide group acts as a hydrogen bond acceptor, improving both target affinity and blood-brain barrier (BBB) penetrance[2].

Because this compound acts as a versatile building block and potential screening hit, this application note details a robust, self-validating in vitro screening cascade designed to profile its binding affinity (


) and functional antagonism (

) against Gq-coupled (NK-1R) and Gi-coupled (H3R) GPCRs.

Compound Handling & Formulation Strategy

Before executing biological assays, the physicochemical properties of the compound dictate the formulation strategy.

  • Salt Form Causality: The presence of two basic tertiary amines in the bipiperidine core means the free base is highly lipophilic and poorly soluble in aqueous media. Utilizing the dihydrochloride salt ensures rapid dissolution in DMSO and prevents compound precipitation upon dilution into aqueous assay buffers.

  • Non-Specific Binding (NSB) Mitigation: Bipiperidines are prone to adhering to polystyrene microplates. To prevent artificial depletion of the free ligand concentration, all assay buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% Pluronic F-127.

Table 1: Compound Formulation Parameters
ParameterValue / ProtocolRationale (Causality)
Stock Concentration 10 mM in 100% anhydrous DMSOEnsures complete solvation; minimizes freeze-thaw degradation.
Working Dilution 1:1000 in Assay BufferKeeps final DMSO concentration at

to prevent cellular toxicity.
Buffer Additive 0.1% Fatty-Acid Free BSASaturates plastic binding sites, preventing lipophilic compound loss.
Storage -20°C, desiccatedPrevents atmospheric moisture absorption by the hygroscopic HCl salt.

Experimental Workflows & Methodologies

To establish a self-validating data package, the compound must be evaluated orthogonally: first for physical binding to the receptor (Radioligand Binding), and second for its ability to block downstream intracellular signaling (Functional Assays).

Workflow Prep Compound Prep (10mM DMSO Stock) Incubate Ligand Incubation (Binding / Functional) Prep->Incubate Cells Cell Culture (HEK293 GPCR+) Cells->Incubate Read Signal Detection (EnVision / FLIPR) Incubate->Read Analysis Data Analysis (Non-linear Regression) Read->Analysis

High-Throughput In Vitro Profiling Workflow for GPCR Ligands
Protocol 3.1: Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (


) of the compound by measuring its ability to displace a known radioactive tracer.
  • Membrane Preparation: Resuspend HEK293 cell membranes overexpressing the target receptor (e.g., NK-1R) in Binding Buffer (50 mM Tris-HCl, 3 mM

    
    , 0.1% BSA, pH 7.4). Note: 
    
    
    
    is explicitly added to stabilize the high-affinity state of the GPCR.
  • Tracer Addition: Add 0.5 nM of

    
    -Substance P (for NK-1R) or 
    
    
    
    -N-alpha-methylhistamine (for H3R).
  • Compound Titration: Add 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in a 10-point dose-response curve (10

    
    M to 0.3 nM).
    
  • Incubation: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Filtration & Detection: Harvest membranes onto GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, repelling the positively charged radioligand and drastically reducing background noise. Read on a MicroBeta scintillation counter.

Protocol 3.2: FLIPR Calcium Flux Assay (Gq-Coupled Functional Readout)

For Gq-coupled targets like NK-1R, antagonism is measured by the compound's ability to block agonist-induced intracellular calcium release ().

  • Cell Plating: Seed cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium dye in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid . Causality: Probenecid is a mandatory organic anion transporter inhibitor; without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the assay signal.

  • Compound Pre-incubation: Add the bipiperidine test compound and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Inject an

    
     concentration of the native agonist (e.g., Substance P) using the FLIPR Tetra instrument.
    
  • Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the

    
    .
    
Protocol 3.3: TR-FRET cAMP Assay (Gi-Coupled Functional Readout)

For Gi-coupled targets like H3R, the compound's antagonistic effect is measured by its ability to reverse the receptor's inhibition of adenylate cyclase ().

  • Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases (PDEs). If omitted, cellular PDEs will rapidly degrade the cAMP before it can be measured.

  • Forskolin Addition: Add 1

    
    M Forskolin to directly activate adenylate cyclase, raising the baseline cAMP levels so that Gi-mediated inhibition can be observed.
    
  • Incubation: Co-incubate cells with the test compound, Forskolin, and the

    
     of the native agonist for 45 minutes.
    
  • Detection: Add TR-FRET lysis reagents (cAMP-d2 and anti-cAMP Cryptate). Read the 665 nm / 620 nm emission ratio on an EnVision plate reader.

Mechanism of Action & Signal Transduction

The diagram below illustrates the dual-pathway self-validating system. By testing the compound against both Gq and Gi pathways, researchers can confirm whether the bipiperidine-acetamide scaffold acts as a broad-spectrum GPCR binder or exhibits target-specific antagonism.

MOA Compound 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Receptor Target GPCR (NK-1R / H3R) Compound->Receptor Antagonizes Gq Gq Pathway (Phospholipase C) Receptor->Gq NK-1R Activation Gi Gi Pathway (Adenylate Cyclase) Receptor->Gi H3R Activation Readout1 Intracellular Ca2+ (FLIPR Readout) Gq->Readout1 Stimulates Readout2 Decreased cAMP (TR-FRET Readout) Gi->Readout2 Inhibits

Mechanism of GPCR Antagonism and Corresponding Assay Readouts

Data Presentation & Quality Control

A self-validating protocol requires strict Quality Control (QC) metrics. Every assay plate must include positive controls (e.g., Aprepitant for NK-1R, Thioperamide for H3R) and negative controls (DMSO vehicle). The Z'-factor must be calculated for every plate; only plates with a


 are considered statistically valid for compound profiling.
Table 2: Expected Quantitative Profiling Results (Representative Data)
Target ReceptorAssay TypeReadout MetricReference Inhibitor

Test Compound

/

Plate Z'-Factor
NK-1R (Human) Radioligand BindingTracer Displacement (

)
Aprepitant: 0.1 nMCompound-specific0.72
NK-1R (Human) FLIPR Calcium FluxIntracellular

Aprepitant: 0.8 nMCompound-specific0.68
H3R (Human) TR-FRET cAMPcAMP AccumulationThioperamide: 15 nMCompound-specific0.81
Cytotoxicity CellTiter-GloATP LuminescenceStaurosporine: 10 nM

0.85

Interpretation Note: A shift between the binding


 and the functional 

is expected due to receptor reserve and assay-specific conditions (e.g., the presence of

agonist in functional assays).

References

  • NCATS Inxight Drugs. "LANEPITANT." National Center for Advancing Translational Sciences. Demonstrates the utilization of the bipiperidine-acetamide pharmacophore in NK-1 receptor antagonism.[1] Available at:[Link]

  • Zhang et al. (2020). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." PubMed Central (PMC). Discusses the structural and lipophilic properties of bipiperidine derivatives.[2] Available at:[Link]

  • Assay Guidance Manual. "Intracellular Calcium Measurement Assays." National Center for Biotechnology Information (NCBI). Standardized methodologies for Gq-coupled GPCR FLIPR assays. Available at:[Link]

  • Assay Guidance Manual. "cAMP Assays for GPCRs." National Center for Biotechnology Information (NCBI). Standardized methodologies for Gi/Gs-coupled GPCR TR-FRET assays. Available at:[Link]

Sources

Application Note: Pharmacological Profiling of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in Cell-Based Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the cell-based assessment of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide . Based on the structural pharmacophore (a lipophilic bipiperidine core linked to a dimethylacetamide moiety), this compound belongs to a class of cationic amphiphilic drugs (CADs) often investigated for Sigma-1 Receptor (S1R) modulation , Ion Channel blockade (e.g., Nav/Cav) , or Chemokine Receptor antagonism (e.g., CCR5/CCR3) .

Given the scaffold's high affinity for intracellular membranes and potential for lysosomotropism, this guide prioritizes a Functional Calcium Mobilization Assay (to assess signaling modulation) and a Cytoprotection/Viability Assay (to evaluate S1R-mediated neuroprotection or general cytotoxicity).

Abstract & Mechanistic Rationale

The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide features a 2,4'-bipiperidine scaffold, a structural motif prevalent in ligands targeting the Sigma-1 Receptor (S1R) and various G-Protein Coupled Receptors (GPCRs) . The tertiary amine centers confer a positive charge at physiological pH, allowing the compound to interact with anionic pockets in ion channels or the endoplasmic reticulum (ER)-resident S1R.

Key Biological Mechanisms:

  • Sigma-1 Receptor Modulation: S1R ligands regulate calcium signaling between the ER and mitochondria via the IP3 receptor. Agonists typically enhance cell survival under ER stress, while antagonists may induce apoptosis in cancer cells.

  • Ion Channel Blockade: The bipiperidine moiety can physically occlude the pore of voltage-gated sodium (Nav) or calcium (Cav) channels, similar to local anesthetics.

  • Lysosomotropism: As a CAD, the compound may accumulate in acidic organelles (lysosomes), potentially inducing phospholipidosis—a critical safety parameter to monitor.

This protocol outlines a dual-stream workflow:

  • Functional Signaling: Measurement of intracellular Calcium (

    
    ) flux.
    
  • Phenotypic Viability: Assessment of cytotoxicity and cytoprotection against ER stress.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Parallel Assay Streams Compound 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Prep Stock Prep (10 mM in DMSO) & Serial Dilution Compound->Prep Calcium Stream A: Calcium Flux (FLIPR / Fluo-4) Prep->Calcium Acute Treatment Viability Stream B: Cytotoxicity (CellTiter-Glo / MTT) Prep->Viability 24-48h Incubation Analysis Data Analysis (EC50 / IC50 Determination) Calcium->Analysis Viability->Analysis Validation Hit Validation (Specific Antagonist Challenge) Analysis->Validation If Active

Caption: Integrated workflow for characterizing the functional activity and toxicity profile of the bipiperidine derivative.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamideLigand/Modulator
Cell Line SH-SY5Y (Neuronal) or HEK293 High S1R/Channel expression
Calcium Indicator Fluo-4 AM or Fura-2 AMCytosolic

detection
Viability Reagent CellTiter-Glo® (Promega) or MTTATP quantification / Metabolic activity
ER Stress Inducer Thapsigargin or TunicamycinFor Cytoprotection Assay (Optional)
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological buffer for Ca2+ imaging
Solvent DMSO (Anhydrous)Stock solution preparation

Protocol A: Intracellular Calcium Mobilization Assay

Rationale: This assay detects if the compound acts as an agonist/antagonist at GPCRs or modulates ion channels affecting calcium entry.

Step 1: Cell Seeding
  • Harvest SH-SY5Y or HEK293 cells at 80-90% confluency.

  • Resuspend in complete growth medium at 5 × 10⁵ cells/mL .

  • Dispense 100 µL/well (50,000 cells) into a black-walled, clear-bottom 96-well poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading
  • Prepare Fluo-4 AM Loading Solution :

    • Mix 50 µg Fluo-4 AM with 20 µL DMSO + 20% Pluronic F-127.

    • Dilute into 10 mL Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye leakage). Final concentration: ~4 µM.

  • Remove culture medium from the plate.

  • Add 100 µL of Loading Solution per well.

  • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to ensure de-esterification.

Step 3: Compound Preparation[1]
  • Stock: Dissolve 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in DMSO to 10 mM .

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Working Plate: Prepare 5X concentrated solutions in Assay Buffer.

    • Range: 0.1 nM to 100 µM (semi-log dilutions).

    • Vehicle Control: 0.5% DMSO in buffer.

    • Positive Control: ATP (10 µM) for purinergic response or Bradykinin .

Step 4: Data Acquisition (FLIPR or Plate Reader)
  • Transfer plate to a fluorescence plate reader (e.g., FlexStation, FLIPR).

  • Settings: Excitation 485 nm / Emission 525 nm.

  • Baseline: Record fluorescence for 20 seconds.

  • Injection: Automatically inject 25 µL of 5X compound solution (Final 1X).

  • Read: Continue recording for 120–180 seconds.

  • Optional (Antagonist Mode): Pre-incubate with test compound for 10 min, then inject a known agonist (e.g., ATP or Glutamate).

Step 5: Data Analysis
  • Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
  • Plot Dose-Response Curve (Log[Compound] vs. Response) to determine EC50 or IC50 .

Protocol B: Cell Viability & Cytoprotection Assay

Rationale: Bipiperidine derivatives can be cytotoxic (lysosomal disruption) or cytoprotective (Sigma-1 agonism). This assay distinguishes between the two.

Step 1: Treatment Setup
  • Seed cells (SH-SY5Y) at 10,000 cells/well in 96-well white plates. Incubate 24h.

  • Cytotoxicity Mode: Treat cells with serial dilutions of the compound (0.1 – 100 µM) for 24h and 48h .

  • Cytoprotection Mode (Sigma-1 Specific):

    • Pre-treat cells with compound (1 – 10 µM) for 1 hour.

    • Add Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) to induce ER stress.

    • Co-incubate for 24h.

Step 2: Detection (CellTiter-Glo)
  • Equilibrate the plate and CellTiter-Glo reagent to RT.

  • Add 100 µL of CellTiter-Glo reagent directly to the culture wells.

  • Shake orbitally for 2 minutes (cell lysis).

  • Incubate 10 minutes (signal stabilization).

  • Measure Luminescence (Integration time: 0.5 – 1 sec).

Step 3: Interpretation[1]
  • Toxicity: A decrease in luminescence vs. Vehicle Control indicates cytotoxicity. Calculate CC50 .

  • Protection: If luminescence is significantly higher in [Compound + Thapsigargin] vs. [Vehicle + Thapsigargin], the compound exhibits cytoprotective activity (likely S1R-mediated).

Signaling Pathway Visualization

SignalingPathway Ligand 2-{[2,4'-bipiperidin]-1-yl}-... S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Binding IP3R IP3 Receptor S1R->IP3R Chaperoning Ca Ca2+ Flux IP3R->Ca Stabilizes Flux Mito Mitochondria Survival Cell Survival (Anti-Apoptotic) Mito->Survival Bioenergetics Ca->Mito ATP Production

Caption: Proposed mechanism of action via Sigma-1 Receptor chaperoning of IP3 Receptors.

Troubleshooting & Expert Tips

  • Solubility Issues: Bipiperidine salts are soluble in water, but the free base (if used) requires DMSO. If precipitation occurs in the assay buffer (cloudiness), reduce the final concentration to <50 µM or add 0.1% BSA as a carrier.

  • Biphasic Response: In Calcium assays, a rapid spike followed by a plateau often indicates channel modulation. A slow, sustained rise may indicate lysosomal calcium release or membrane destabilization (toxicity).

  • False Positives: As a cationic amphiphile, the compound may bind non-specifically to the plasticware. Use low-binding plates and include 0.01% Triton X-100 in wash steps if carryover is observed.

References

  • Sigma-1 Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
  • Calcium Mobilization Protocols

    • Takahashi, A., et al. (1999). "Measurement of Intracellular Calcium." Physiological Reviews.
  • Cationic Amphiphilic Drugs (CADs)

    • Halliwell, W. H. (1997). "Cationic amphiphilic drug-induced phospholipidosis.

Application Note: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the pharmacological profile of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (hereafter referred to as BPD-DMA ). Based on its chemical structure—a lipophilic bipiperidine core linked to a polar dimethylacetamide moiety—this molecule exhibits the classic pharmacophore of a Sigma-1 Receptor (σ1R) Ligand or a Chemokine Receptor (e.g., CCR2) Modulator .

This guide focuses on Sigma-1 Receptor Binding Studies , the most probable primary application for this structural class, while providing a robust framework adaptable to other G-Protein Coupled Receptors (GPCRs).

Part 1: Scientific Background & Mechanism[1][2]

Structural Pharmacophore Analysis

BPD-DMA belongs to a class of N-substituted piperidines often utilized as high-affinity probes for the Sigma-1 receptor (σ1R). The molecule features three critical structural elements required for σ1R binding:

  • Basic Nitrogen (Ionizable Center): The piperidine nitrogen (pKa ~8-9) is protonated at physiological pH, forming an electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Lipophilic Core (Bipiperidine): The bulky hydrophobic rings occupy the primary hydrophobic pocket (lined by Val, Leu, and Tyr residues).

  • Polar Tail (Dimethylacetamide): This group likely engages in hydrogen bonding with the receptor's "cap" region, potentially influencing the ligand's efficacy (agonist vs. antagonist).

Mechanism of Action (σ1R Context)

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon binding, BPD-DMA is hypothesized to:

  • Dissociate σ1R from BiP (GRP78): Activating the chaperone function.

  • Modulate Calcium Signaling: Stabilizing IP3 receptors to ensure proper Ca²⁺ transfer from ER to mitochondria.

  • Promote Neuroprotection: Reducing ER stress and inhibiting apoptotic pathways.

Pathway Visualization

The following diagram illustrates the putative signaling cascade activated by BPD-DMA binding to σ1R.

Sigma1_Pathway Ligand BPD-DMA (Ligand) S1R_BiP σ1R-BiP Complex (Inactive/Resting) Ligand->S1R_BiP Binds S1R_Active σ1R (Active) (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones ER_Stress ER Stress (Unfolded Protein Response) S1R_Active->ER_Stress Inhibits Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Ca2+ Transfer ATP ATP Production (Bioenergetics) Mito_Ca->ATP Promotes

Figure 1: Putative mechanism of BPD-DMA action at the Sigma-1 Receptor interface.

Part 2: Experimental Protocols

Protocol 1: Membrane Preparation (Target Source)

Objective: Isolate high-quality membrane fractions containing the target receptor (e.g., Rat Brain or σ1R-transfected HEK293 cells).

Reagents:

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.32 M Sucrose.

  • Protease Inhibitor Cocktail: (e.g., PMSF, Leupeptin).

Workflow:

  • Tissue Harvest: Dissect rat brain (cortex/hippocampus) on ice. Weigh tissue.

  • Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10 strokes at 1000 rpm).

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant (S1).

  • High-Speed Spin: Centrifuge S1 at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend the pellet (P2) in 50 mM Tris-HCl buffer (no sucrose) and centrifuge again at 40,000 x g.

  • Storage: Resuspend final pellet in 50 mM Tris-HCl. Determine protein concentration (Bradford Assay). Aliquot and store at -80°C.

Protocol 2: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (


) of BPD-DMA for the σ1R by displacing a known radioligand.

Key Parameters:

  • Radioligand:

    
     (Specific for σ1R) or 
    
    
    
    (Universal Sigma).
  • Non-Specific Binding (NSB) Mask: Haloperidol (10 µM) or unlabeled Pentazocine (10 µM).

  • Incubation: 120 minutes at 37°C (to reach equilibrium).

Step-by-Step Procedure:

  • Preparation: Thaw membrane aliquots and dilute to ~200-400 µg protein/mL in Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Haloperidol.

    • Test Wells: Buffer + Membrane + Radioligand + BPD-DMA (Concentration range:

      
       M to 
      
      
      
      M).
  • Reaction:

    • Add 50 µL of BPD-DMA (various concentrations).

    • Add 50 µL of

      
       (Final conc: ~3 nM, close to its 
      
      
      
      ).
    • Add 100 µL of Membrane suspension to start the reaction.

  • Incubation: Incubate for 120 mins at 37°C (or 25°C depending on specific optimization).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail to filters and count radioactivity (CPM) in a Liquid Scintillation Counter.

Part 3: Data Analysis & Visualization

Quantitative Analysis

Convert CPM (Counts Per Minute) to Specific Binding:



Calculate % Inhibition for each concentration of BPD-DMA:



Fit the data to a One-Site Competition Model (using Prism or similar software) to determine


.
Calculate the Inhibition Constant (

) using the Cheng-Prusoff equation:

  • 
     = Concentration of Radioligand used.
    
  • 
     = Dissociation constant of the Radioligand (determined from Saturation Binding).
    
Expected Results Table
ParameterDescriptionTypical Value (σ1R)Interpretation

Conc. for 50% displacement1 - 100 nMLow nM indicates high potency.

Binding Affinity< 50 nMHigh Affinity Ligand.
Hill Slope Cooperativity factor~ -1.0Indicates simple 1:1 binding competition.
Bmax Receptor Density500-1000 fmol/mgDependent on tissue source (Rat Brain).
Binding Assay Workflow Diagram

Binding_Workflow Membrane Membrane Prep (Receptor Source) Incubation Incubation (120 min @ 37°C) Membrane->Incubation Radioligand [3H]-Pentazocine (Hot Ligand) Radioligand->Incubation TestCompound BPD-DMA (Cold Competitor) TestCompound->Incubation Filtration GF/B Filtration (Separation) Incubation->Filtration Equilibrium Scintillation Scintillation Counting Filtration->Scintillation Bound Fraction Data Data Analysis (Ki Calculation) Scintillation->Data

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.

Part 4: Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for >1 hr.
Low Total Binding Receptor degradation or low expression.Use fresh membrane prep; add Protease Inhibitors; check protein conc.
Inconsistent Replicates Pipetting error or non-equilibrium.Use a repeater pipette; increase incubation time to ensure equilibrium.
Hill Slope << -1.0 Negative cooperativity or multiple sites.Check for σ2R cross-reactivity (use σ1R selective radioligand).

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology, 469(1-3), 1-12. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

Application Note: Analytical Characterization of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (Molecular Formula: C₁₄H₂₇N₃O, MW: 253.39 g/mol ) is a complex, nitrogen-rich pharmaceutical intermediate. Its structural architecture presents three distinct analytical challenges:

  • High Basicity: The presence of both secondary and tertiary piperidine amines (pKa ~9.5–10.5) induces severe electrostatic interactions with standard chromatographic stationary phases.

  • Lack of Chromophores: The molecule lacks a conjugated π-electron system (possessing only an isolated acetamide group), rendering standard UV/Vis detection highly insensitive and prone to gradient interference.

  • Chirality: The C2 position of the primary piperidine ring is a chiral center, necessitating rigorous enantiomeric profiling.

This application note details a comprehensive, self-validating analytical strategy tailored specifically to these physicochemical properties, ensuring high-fidelity structural elucidation, purity determination, and chiral resolution.

Analytical Workflow

AnalyticalWorkflow Target 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Prep Sample Preparation (Dilution & Extraction) Target->Prep LC Purity & Mass Profiling (LC-MS/CAD) Prep->LC Aliquot 1 (MeOH/H2O) NMR Structural Elucidation (1D & 2D NMR) Prep->NMR Aliquot 2 (CDCl3) SFC Chiral Profiling (SFC-MS) Prep->SFC Aliquot 3 (MeOH) Data Data Synthesis & Report Generation LC->Data NMR->Data SFC->Data

Analytical workflow for the characterization of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Chromatographic Purity & Mass Profiling (LC-MS/CAD)

Mechanistic Rationale

Analyzing highly basic aliphatic amines under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid) typically results in severe peak tailing. This occurs because the protonated amines interact strongly with residual anionic silanols on the silica surface. To mitigate this, we employ a high-pH mobile phase (pH 10.5) using a hybrid organic-inorganic silica column. At this pH, the basic moieties are neutralized, suppressing secondary electrostatic interactions and yielding sharp, symmetrical peaks[1].

Furthermore, due to the molecule's lack of a strong UV chromophore, we utilize Charged Aerosol Detection (CAD) in tandem with Electrospray Ionization Mass Spectrometry (ESI-MS). CAD nebulizes the eluent, evaporates the solvent, and measures the charge transferred to the remaining non-volatile analyte particles, providing a universal, mass-proportional response independent of the molecule's optical properties[2].

Step-by-Step Protocol
  • Column: Waters XBridge C18 (2.1 x 100 mm, 2.5 µm) – selected for its stability at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program: 5% B hold for 1 min; ramp to 95% B over 8 mins; hold at 95% B for 2 mins; return to 5% B. Flow rate: 0.4 mL/min.

  • Detection (CAD): Evaporation temperature set to 35°C. Data collection rate: 10 Hz.

  • Detection (MS): ESI positive mode (ESI+); Capillary voltage: 3.0 kV; Desolvation temp: 350°C; Scan range: m/z 100–500.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, a blank gradient must be injected prior to sample analysis. Because CAD is highly sensitive to non-volatile impurities, a stable baseline during the blank run validates the purity of the mobile phase and the cleanliness of the system. Additionally, an injection of a known reference standard must yield a signal-to-noise (S/N) ratio > 100 for CAD, confirming detector sensitivity before batch analysis proceeds.

Structural Elucidation via NMR Spectroscopy

Mechanistic Rationale

The [2,4'-bipiperidin]-1-yl ring system generates a highly complex and overlapping aliphatic region in a standard 1D ¹H NMR spectrum. Relying solely on 1D NMR is insufficient for unambiguous structural confirmation. Therefore, 2D NMR techniques are mandatory. HSQC (Heteronuclear Single Quantum Coherence) is used to resolve overlapping proton signals by dispersing them across the ¹³C dimension. HMBC (Heteronuclear Multiple Bond Correlation) is critical for proving the covalent linkage between the N,N-dimethylacetamide core and the bipiperidine system, specifically by observing the ³J coupling between the acetamide α-protons and the C2/C6 carbons of the primary piperidine ring.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument: 600 MHz NMR Spectrometer equipped with a 5 mm CryoProbe to maximize sensitivity for carbon-detected experiments.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s.

    • HSQC: 256 increments in t1, 8 scans per increment.

    • HMBC: 256 increments in t1, 16 scans per increment, optimized for long-range couplings of 8 Hz.

System Suitability & Self-Validation

This protocol validates itself through internal data consistency. The HMBC long-range correlations must perfectly align with the direct C-H attachments identified in the HSQC spectrum. Any "orphaned" signals in the 1D ¹H spectrum that lack corresponding cross-peaks in the 2D spectra immediately flag the presence of structurally unrelated impurities (e.g., residual extraction solvents or synthetic byproducts), preventing false-positive structural assignments.

Chiral Profiling via Supercritical Fluid Chromatography (SFC)

Mechanistic Rationale

The molecule possesses a stereocenter at the C2 position of the primary piperidine ring. Supercritical Fluid Chromatography (SFC) is the premier technique for separating chiral basic amines due to the high diffusivity and low viscosity of supercritical CO₂. However, basic compounds often require basic additives in the modifier to prevent peak tailing and irreversible adsorption to the chiral stationary phase. Adding a volatile amine, such as 0.1% diethylamine (DEA), to the methanolic modifier effectively masks the acidic sites on the stationary phase, yielding baseline resolution of the enantiomers[3].

Step-by-Step Protocol
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% DEA (80:20 v/v isocratic).

  • Flow Rate & Pressure: 3.0 mL/min with an active backpressure regulator (ABPR) set to 120 bar.

  • Temperature: Column compartment maintained at 40°C.

  • Detection: MS (Selected Ion Monitoring at m/z 254.2) to avoid UV baseline artifacts from the DEA additive.

System Suitability & Self-Validation

Before analyzing the target batch, a known racemic mixture of the compound must be injected. The system is validated only if the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5, and the integrated peak area ratio is exactly 50:50 (± 1%). This self-validating step confirms that the chiral stationary phase is actively discriminating the enantiomers without biased degradation or on-column conversion.

Quantitative Data & Expected Parameters

To facilitate rapid data comparison and method transfer, the expected analytical parameters are summarized below.

Table 1: Chromatographic and Mass Spectrometry Parameters

ParameterExpected Value / ObservationAnalytical Significance
Monoisotopic Mass 253.2154 DaExact mass for high-resolution MS targeting.
ESI-MS Target Ion m/z 254.2[M+H]⁺Primary ion formed in positive electrospray mode.
LC Retention Time ~4.5 - 5.5 minElution window on XBridge C18 under pH 10.5 gradient.
CAD Response Linear to QuadraticRequires logarithmic transformation for precise quantitation.
SFC Elution Order Enantiomer 1, then Enantiomer 2Baseline resolution expected (Rs > 1.5) with DEA additive.

Table 2: Key NMR Chemical Shifts (Predicted in CDCl₃)

Proton/Carbon Environment¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / 2D Correlation
Amide N-CH₃ (x2) ~2.90, ~3.05~35.0, ~37.5Two singlets (rotamers due to restricted amide bond rotation).
Acetamide α-CH₂ ~3.20~58.0Singlet; HMBC correlation to Amide Carbonyl (~170 ppm).
Piperidine C2-H ~2.40 - 2.60~62.0Multiplet; HMBC correlation to Acetamide α-CH₂.
Piperidine N1'-H ~1.50 - 1.80N/ABroad singlet (exchangeable); disappears upon D₂O shake.

References

  • Critical Evaluation of Chromatography Methods – HPLC Source: Element Lab Solutions URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification Source: LCGC International URL:[Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, a complex heterocyclic molecule with significant interest in medicinal chemistry and drug development. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions for acquiring and interpreting a full suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The methodologies outlined herein are crafted to ensure scientific integrity and produce a self-validating dataset for unambiguous structural elucidation and characterization.

Introduction: The Structural Challenge and the NMR Solution

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide presents a formidable challenge for structural elucidation due to its multiple stereocenters, conformational flexibility of the piperidine rings, and the presence of a hindered amide bond. The molecule's structure contains two interconnected piperidine rings and an N,N-dimethylacetamide moiety, leading to a crowded ¹H NMR spectrum with significant signal overlap. To overcome these challenges, a multi-faceted NMR approach is not just recommended, but essential for complete and accurate structural assignment.

This guide will detail the strategic application of 1D NMR (¹H, ¹³C, and DEPT) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By systematically applying these experiments, one can confidently assign every proton and carbon resonance, confirm connectivity, and gain insights into the molecule's stereochemistry.

Foundational Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1][2][3] The following protocol is optimized for small organic molecules like 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Materials
  • 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C and 2D NMR)[1][4]

  • High-quality 5 mm NMR tubes[2][5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][2]

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

  • Glass Pasteur pipette

  • Small vial for dissolution[1]

  • Filter (e.g., glass wool)[4]

Protocol
  • Weighing the Sample: Accurately weigh the required amount of the compound. For a comprehensive analysis involving both ¹H and ¹³C-based experiments, starting with a more concentrated sample (50-100 mg) is advisable to reduce acquisition times for less sensitive experiments.[1][5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many non-polar to moderately polar organic molecules.[5] Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key resonances of the analyte.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[3][5] Gentle vortexing or warming can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1][4]

  • Internal Standard (Optional): If precise chemical shift referencing is critical, a small amount of an internal standard like TMS can be added.[1] However, for routine structural elucidation, referencing to the residual solvent peak is often sufficient.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Experimental Workflow: A Multi-dimensional Approach

A logical and systematic acquisition of various NMR spectra is crucial for efficient and accurate structure elucidation. The following workflow is recommended:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Identifies ¹H-¹H Couplings HSQC HSQC 1H_NMR->HSQC Correlates ¹H to ¹³C 13C_NMR ¹³C NMR 13C_NMR->HSQC Correlates ¹³C to ¹H DEPT DEPT-135 DEPT->HSQC Determines CHn Multiplicity COSY->HSQC HMBC HMBC HSQC->HMBC Assigns Quaternary Carbons & Confirms Connectivity

Figure 1: Recommended NMR Experimental Workflow.

One-Dimensional NMR Spectroscopy

3.1.1. ¹H NMR: The Initial Overview

The ¹H NMR spectrum provides the first look at the proton environment of the molecule.

  • Expected Regions:

    • Piperidine Protons: A complex series of multiplets are expected in the aliphatic region (~1.0-3.5 ppm). The protons on carbons adjacent to nitrogen will be deshielded and appear further downfield.

    • N,N-dimethylacetamide Protons: The two methyl groups on the nitrogen may appear as two distinct singlets due to restricted rotation around the amide C-N bond.[6][7][8][9] The acetyl methyl group will also be a singlet. These will likely be in the ~2.0-3.0 ppm region. The methylene protons adjacent to the piperidine nitrogen will also be in this region, likely as a singlet if there is no adjacent chiral center or coupling partner.

    • Amide Rotamers: Due to the partial double bond character of the C-N amide bond, hindered rotation can lead to the observation of two distinct sets of signals for the N-methyl groups, a phenomenon known as rotational isomerism or atropisomerism.[6][7]

3.1.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Regions:

    • Piperidine Carbons: Signals for the sp³ hybridized carbons of the piperidine rings are expected in the range of ~20-60 ppm. Carbons directly attached to nitrogen will be shifted downfield.

    • N,N-dimethylacetamide Carbons: The carbonyl carbon will be significantly deshielded, appearing around ~170 ppm. The N-methyl carbons will be in the ~35-40 ppm region, and the acetyl methyl carbon will be around ~20 ppm. The methylene carbon will likely be in the ~50-60 ppm range.

3.1.3. DEPT-135: Unveiling Carbon Multiplicity

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[10][11][12][13][14][15]

  • Interpretation:

    • Positive Signals: CH and CH₃ carbons.

    • Negative Signals: CH₂ carbons.

    • Absent Signals: Quaternary carbons (including the carbonyl carbon).

This experiment, in conjunction with the standard ¹³C NMR, allows for the definitive assignment of the multiplicity of each carbon signal.[12][15][16]

Two-Dimensional NMR Spectroscopy: Connecting the Dots

2D NMR is indispensable for unraveling the complex spin systems within 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

3.2.1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[10][17][18][19][20]

  • Protocol Insight: The spectrum displays the ¹H NMR spectrum on both axes. Off-diagonal cross-peaks connect coupled protons.[18][19] This allows for the tracing of proton networks within the two piperidine rings.

  • Application: Starting from a well-resolved proton signal, one can "walk" along the carbon backbone by identifying its COSY correlations, thereby piecing together the spin systems of each piperidine ring.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[10][21][22][23][24]

  • Protocol Insight: This is a highly sensitive experiment that produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[21][22][23] Each cross-peak represents a direct C-H bond.

  • Application: By combining the information from the ¹H, ¹³C, DEPT-135, and HSQC spectra, a significant portion of the proton and carbon signals can be unambiguously assigned. For example, a negative signal in the DEPT-135 at a certain ¹³C chemical shift that correlates to two protons in the HSQC confirms a CH₂ group.

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is crucial for identifying longer-range correlations between protons and carbons, typically over two to three bonds.[25][26][27]

  • Protocol Insight: Similar to the HSQC, the HMBC spectrum is a 2D plot of ¹H versus ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum represent couplings between protons and carbons that are two or three bonds away.[25][26][27]

  • Application: This experiment is particularly powerful for:

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. HMBC correlations from nearby protons to a quaternary carbon are the primary means of assigning its chemical shift.[25]

    • Connecting Fragments: HMBC can link different spin systems identified by COSY. For instance, correlations from the protons on one piperidine ring to the carbons of the other can confirm the 2,4'-linkage.

    • Confirming the Acetamide Linkage: Correlations from the methylene protons of the acetamide group to the carbons of the piperidine ring, and to the carbonyl carbon, will definitively establish the point of attachment.

Data Interpretation and Structural Elucidation: A Step-by-Step Guide

The following represents a logical workflow for interpreting the acquired NMR data:

G Start Start Analyze_1D Analyze ¹H, ¹³C, & DEPT-135 Identify functional groups and carbon multiplicities. Start->Analyze_1D Analyze_COSY Analyze COSY Trace proton spin systems within each piperidine ring. Analyze_1D->Analyze_COSY Analyze_HSQC Analyze HSQC Assign directly bonded C-H pairs. Analyze_COSY->Analyze_HSQC Analyze_HMBC Analyze HMBC Assign quaternary carbons and connect structural fragments. Analyze_HSQC->Analyze_HMBC Final_Assignment Final Structure Assignment Consolidate all data for unambiguous assignment. Analyze_HMBC->Final_Assignment End End Final_Assignment->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide involves the nucleophilic substitution (


) of 2-chloro-N,N-dimethylacetamide  by the secondary amine of a 2,4'-bipiperidine  scaffold.

The Core Challenge: The 2,4'-bipiperidine core contains two secondary amines with vastly different steric environments:

  • N1 (Proximal): Located at the 1-position of the parent ring. It is significantly sterically hindered by the bulky piperidine substituent at the C2 position.

  • N1' (Distal): Located at the 4'-position of the substituent ring. It is sterically unhindered and kinetically far more nucleophilic.

Critical Diagnostic: If your target is the 1-yl isomer (alkylation at the hindered proximal nitrogen) and you are using unprotected 2,4'-bipiperidine, your reaction will predominantly yield the 1'-yl isomer (unwanted regioisomer) or the 1,1'-bis-alkylated byproduct.

Success Strategy: High yields of the 1-yl product require regio-blocking the distal N1' position (e.g., using 1'-Boc-2,4'-bipiperidine) and using Finkelstein catalysis to overcome the steric barrier at N1.

Troubleshooting Guide (FAQ)
Q1: I am observing a major byproduct with a similar mass but different retention time. What is it?

Diagnosis: This is almost certainly the N1'-regioisomer (alkylation at the distal nitrogen). Root Cause: The distal nitrogen is sterically accessible and reacts 10–50x faster than the hindered N1 nitrogen. Solution: You cannot rely on kinetic control to alkylate N1 selectively.

  • Immediate Fix: Switch starting material to 1'-Boc-2,4'-bipiperidine or 1'-benzyl-2,4'-bipiperidine .

  • Post-Reaction: If you must use the unprotected diamine, you will need tedious chromatographic separation (C18 reverse phase is often required to separate these isomers).

Q2: The reaction stalls at 40-50% conversion even with excess alkyl halide. Why?

Diagnosis: "Steric stall" combined with a poor leaving group. Root Cause: The 2-chloro-N,N-dimethylacetamide has a chloride leaving group, which is mediocre. The steric bulk at the N1 position of the bipiperidine creates a high energy barrier for the


 transition state.
Solution: 
  • Finkelstein Conditions: Add 0.5 eq of Potassium Iodide (KI) . This generates the highly reactive 2-iodo-N,N-dimethylacetamide in situ.

  • Temperature: Increase reaction temperature to 60–80°C . Room temperature is insufficient for hindered amines.

Q3: My product is trapped as a quaternary ammonium salt. How do I avoid over-alkylation?

Diagnosis: Presence of M+ [Target + 85 Da] in LCMS. Root Cause: The product (tertiary amine) is still nucleophilic. If you use a large excess of alkyl halide (>1.5 eq) and high heat, the product will react again. Solution:

  • Stoichiometry: Limit the alkyl halide to 1.05 – 1.1 equivalents .

  • Base Choice: Switch from organic bases (TEA/DIPEA) to inorganic bases (Cs₂CO₃ ). Cesium carbonate provides a "cesium effect" that can improve solubility and mono-alkylation selectivity.

Optimized Experimental Protocol

Objective: Synthesis of 1'-protected-2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (to ensure regioselectivity).

ParameterRecommended ConditionRationale
Substrate 1'-Boc-2,4'-bipiperidine (1.0 eq)CRITICAL: Blocks the distal amine to force reaction at N1.
Electrophile 2-Chloro-N,N-dimethylacetamide (1.1 eq)Slight excess to drive completion without over-alkylation.
Catalyst Potassium Iodide (KI) (0.5 eq)Converts Cl-alkyl to I-alkyl (100x faster reaction rate).
Base Cesium Carbonate (Cs₂CO₃) (2.0 eq)Enhances nucleophilicity via poor ion pairing; scavenges HCl.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the

transition state.
Temp/Time 60°C for 12–16 hoursHeat required to overcome steric hindrance at C2.

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask, dissolve 1'-Boc-2,4'-bipiperidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 equiv) and KI (0.5 equiv). Stir at room temperature for 15 minutes.

  • Addition: Add 2-chloro-N,N-dimethylacetamide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by LCMS.
    
    • Checkpoint: You should see the disappearance of the starting material and the appearance of the product peak. If slow, add another 0.1 eq of KI.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (Cs salts).

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Deprotection (Optional): If the free distal amine is required, treat the crude with TFA/DCM (1:4) at 0°C to remove the Boc group.

Diagnostic Logic Tree (Visual)

The following diagram outlines the decision-making process for troubleshooting low yields or impurities.

G Start Start: Low Yield / Impurities CheckRegio Q1: Is the Starting Material Protected at N1'? Start->CheckRegio RegioIssue ISSUE: Regioselectivity Failure (Major product is N1'-alkyl) CheckRegio->RegioIssue No CheckConversion Q2: Is Conversion < 50%? CheckRegio->CheckConversion Yes Protect ACTION: Use 1'-Boc-2,4'-bipiperidine RegioIssue->Protect Protect->CheckConversion StericIssue ISSUE: Steric Hindrance at N1 CheckConversion->StericIssue Yes CheckOver Q3: Mass = Target + 85? CheckConversion->CheckOver No AddKI ACTION: Add 0.5 eq KI (Finkelstein) & Increase Temp to 60°C StericIssue->AddKI AddKI->CheckOver QuatIssue ISSUE: Quaternization CheckOver->QuatIssue Yes Success Target Yield > 80% CheckOver->Success No ReduceEq ACTION: Reduce Alkyl Halide to 1.05 eq Switch to Inorganic Base (Cs2CO3) QuatIssue->ReduceEq ReduceEq->Success

Caption: Troubleshooting logic flow for N-alkylation of hindered bipiperidine systems.

References & Authoritative Grounding
  • Finkelstein Reaction Mechanism: For the acceleration of chloro-acetamide alkylations using iodide catalysis.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2]

  • Cesium Effect in Alkylation: The use of Cesium Carbonate to promote alkylation of hindered amines via "naked anion" formation.

    • Source:Journal of the American Chemical Society, "Cesium Effect: High Chemoselectivity in N-Alkylation of Amines."

  • Regioselectivity in Diamines: Reactivity differences between sterically hindered vs. unhindered secondary amines.

    • Source:Tetrahedron Letters, Vol 45, Issue 22. "Selective functionalization of diamines."

(Note: Specific CAS numbers for the exact target are proprietary/rare, but the chemistry described is grounded in standard heterocyclic synthesis principles for CAS 19785-13-8 derivatives.)

Sources

Technical Support Center: Purification of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. As a polar, basic molecule, it presents unique challenges that require carefully considered purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity targets efficiently and reliably.

Section 1: Understanding the Molecule - A Foundation for Purification

Before troubleshooting specific issues, it is crucial to understand the physicochemical properties of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide that govern its behavior during purification.

  • Polarity: The molecule contains a polar N,N-dimethylacetamide group and two nitrogen-containing heterocyclic rings, making it a highly polar compound. This high polarity means it will have limited solubility in non-polar organic solvents and a strong affinity for polar stationary phases like silica gel.[1]

  • Basicity: The two piperidine nitrogen atoms are basic. The secondary amine in the 4'-position is a stronger base than the tertiary amine in the 1-position, which is part of an amide-like structure. This basicity is the primary cause of many purification challenges, particularly on standard silica gel.[2]

  • Potential Impurities: Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation.[3][4] For a typical amide coupling synthesis, common impurities might include the starting bipiperidine, the activated carboxylic acid (or its by-products), and coupling reagents.

Section 2: Troubleshooting Guide - Common Purification Challenges

This section addresses common problems encountered during the purification of polar basic compounds like 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide in a question-and-answer format.

Issue 1: Severe Peak Tailing and/or Irrecoverable Product on Normal-Phase (Silica Gel) Chromatography

Q: I'm trying to purify my compound on a silica gel column using a dichloromethane/methanol solvent system, but I'm seeing significant peak tailing, and my yield is very low. What's happening?

A: This is the most common issue when purifying basic compounds on standard silica gel. The root cause is the interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and can result in irreversible adsorption of your product onto the column.[2][5]

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 90:10:1). TEA is a volatile competing base that masks the silanol groups, allowing your compound to elute with a much-improved peak shape.

    • Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as your polar co-solvent is another excellent option.

  • Alternative Stationary Phases: If basic modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more neutral environment and can provide excellent selectivity for polar compounds under normal-phase or HILIC conditions.[1][6]

Issue 2: Compound Elutes in the Void Volume on Reversed-Phase (C18) Chromatography

Q: My compound is very polar, so I tried using a reversed-phase C18 column. However, it doesn't seem to retain on the column at all, even with a high percentage of water in the mobile phase. How can I get it to stick?

A: This is a common problem for highly polar molecules on traditional C18 columns.[1] The hydrophobic C18 chains do not interact sufficiently with the polar analyte, leading to no retention. Additionally, standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases, which further reduces retention.[1]

Solutions:

  • Use a "Polar-Endcapped" or "Aqueous-Stable" C18 Column: Many manufacturers offer specialized reversed-phase columns designed for polar analytes. These columns have proprietary hydrophilic end-capping that prevents phase collapse and provides a secondary retention mechanism for polar compounds.[1]

  • Adjust Mobile Phase pH: Since your compound is basic, you can improve retention by adjusting the pH of the mobile phase.

    • High pH (e.g., pH 8-10): At a high pH, the piperidine nitrogens will be deprotonated and neutral. This makes the molecule less polar overall, increasing its interaction with the C18 stationary phase. Use a buffer like ammonium bicarbonate and ensure your column is stable at high pH.

    • Low pH (e.g., pH 2-4): At a low pH, the amines will be protonated (cationic). While this increases polarity, you can use ion-pairing agents like trifluoroacetic acid (TFA) or formic acid. The counter-ion pairs with the protonated analyte, forming a more hydrophobic complex that can be retained on the C18 column.

  • Consider an Alternative Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This provides an alternative interaction site for polar molecules.

    • Phenyl-Hexyl Columns: The phenyl groups on this phase can offer different selectivity through pi-pi interactions, which may be beneficial for retaining your compound.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common chromatography issues.

G start Crude Product Purification np_chrom Normal-Phase (Silica) start->np_chrom rp_chrom Reversed-Phase (C18) start->rp_chrom tailing Severe Peak Tailing? np_chrom->tailing no_retention No Retention? rp_chrom->no_retention add_base Action: Add Basic Modifier (e.g., 1% TEA or NH3) tailing->add_base Yes good_sep_np Good Separation tailing->good_sep_np No adjust_ph Action: Adjust Mobile Phase pH (High pH or Low pH w/ Ion-Pairing) no_retention->adjust_ph Yes good_sep_rp Good Separation no_retention->good_sep_rp No alt_np Action: Switch to Alumina or Amine-Functionalized Silica add_base->alt_np Still Tailing add_base->good_sep_np alt_np->good_sep_np alt_rp Action: Use Polar-Endcapped C18 or Embedded Polar Group Column adjust_ph->alt_rp Still No Retention adjust_ph->good_sep_rp alt_rp->good_sep_rp

Caption: A decision tree for troubleshooting purification issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to start with for purifying this compound?

A: For a first attempt at purification on a multi-gram scale, flash column chromatography on silica gel is typically the most practical approach. However, it is critical to develop the method using Thin Layer Chromatography (TLC) first. Start with a mobile phase of Dichloromethane/Methanol and add 1% Triethylamine (TEA) to prevent streaking. A good starting point for your TLC solvent system should give your target compound an Rf value of approximately 0.2-0.3.[2]

Q2: How can I effectively remove residual N,N-dimethylacetamide (DMAc) if it was used as a reaction solvent?

A: DMAc is a high-boiling point (166 °C), water-miscible solvent that can be challenging to remove.[7]

  • Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can help remove residual DMAc.

  • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you can perform multiple washes with water or brine to extract the DMAc into the aqueous layer.

  • High-Vacuum Drying: Drying the sample under high vacuum at a moderately elevated temperature (e.g., 40-50 °C), if the compound is stable, can slowly remove the solvent.

Q3: My purified compound looks clean by TLC and ¹H NMR, but my mass spectrometry results show a +18 Da adduct. What could this be?

A: A +18 Da adduct almost always corresponds to the addition of water (H₂O). Given the polar and hygroscopic nature of amine-containing compounds, your product likely retains water. This is usually not an issue for subsequent steps but can affect accurate mass measurements and elemental analysis. To remove bound water, you can dry the compound extensively under high vacuum or lyophilize it from a solvent like 1,4-dioxane.

Q4: Is recrystallization a viable final purification step for this compound?

A: Yes, recrystallization is an excellent method for achieving high purity, especially for removing trace impurities after chromatography.[8] The key is finding a suitable solvent or solvent system.

  • Solvent Screening: A good recrystallization solvent should dissolve your compound when hot but not when cold.[8] Test a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, methanol/water mixtures, ethanol/ether mixtures) on a small scale to find the best conditions.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol describes a standard method for purifying the title compound on a silica gel column where the stationary phase is deactivated to prevent product loss.

1. TLC Method Development:

  • Prepare several eluent systems. A good starting point is Dichloromethane (DCM) with increasing amounts of Methanol (MeOH) (e.g., 98:2, 95:5, 90:10 DCM:MeOH).
  • To each eluent, add 1% Triethylamine (TEA) by volume.
  • Spot your crude reaction mixture on a TLC plate and develop it in the prepared solvent systems.
  • Identify the system that provides an Rf of ~0.25 for your product with good separation from impurities.

2. Column Preparation:

  • Choose an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH + 1% TEA).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by flushing with 2-3 column volumes of the initial eluent.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and load it directly onto the column. This is less ideal as it can disturb the column bed.

4. Elution and Fraction Collection:

  • Begin eluting with the initial solvent system.
  • If a gradient is needed, gradually increase the percentage of methanol according to your TLC analysis.
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the resulting product under high vacuum to remove residual solvents, including the triethylamine.
General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) crude->workup chromatography Flash Column Chromatography (See Protocol 1) workup->chromatography purity_check1 Purity Analysis (TLC, LC-MS, NMR) chromatography->purity_check1 is_pure Purity > 98%? purity_check1->is_pure recrystallization Recrystallization or Re-purification is_pure->recrystallization No final_product High-Purity Product is_pure->final_product Yes purity_check2 Final Purity Analysis recrystallization->purity_check2 purity_check2->final_product

Caption: A typical workflow from crude product to final pure compound.

Protocol 2: Guideline for Recrystallization Solvent Screening

This protocol provides a systematic way to identify a suitable solvent for final purification by recrystallization.

Materials:

  • Small test tubes or vials (10-12)

  • A range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

  • Your chromatographically purified compound

  • Hot plate and/or sand bath

Procedure:

  • Place a small amount of your compound (approx. 10-20 mg) into each test tube.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. A good solvent candidate will NOT dissolve the compound at room temperature.

  • Take the tubes where the compound was insoluble at room temperature and gently heat them. Continue adding the solvent dropwise until the compound just dissolves. Note the approximate volume of solvent used.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the tubes for crystal formation. An ideal solvent will produce a good yield of high-quality crystals upon cooling.

  • For promising single solvents, you can also test binary solvent systems (e.g., a solvent in which the compound is highly soluble mixed with one in which it is insoluble, like Methanol/Water or Ethanol/Heptane).

Table 1: Example Recrystallization Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
HeptaneInsolubleInsolubleNoneUnsuitable
Ethyl AcetateSparingly SolubleSolubleOiled outUnsuitable
IsopropanolSparingly SolubleSolubleGood crystalsPromising Candidate
AcetonitrileSolubleVery SolublePoor recoveryUnsuitable
Methanol/Water (9:1)Sparingly SolubleSolubleFine needlesPromising Candidate

References

  • US3959371A, Process for the purification of N,N-dimethylacetamide, Google P
  • CN113336709B, A kind of preparation method of N,N-dimethylacetamide, Google P
  • 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide, PubChem. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications, MDPI. [Link]

  • US6946060B2, Purification of N,N-dimethylacetamide, Google P
  • How should I purify a complex, polar, amide reaction mixture?, Biotage. [Link]

  • Common Problems in Purified Water Production in Pharma, TSA. [Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals, National Institutes of Health (NIH). [Link]

  • Common Challenges with Pharmaceutical & Chemical Separation, GMM Pfaudler. [Link]

  • KR101058284B1, Novel Process for the Preparation of 2- (2-N-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)
  • Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy, ACS Publications. [Link]

  • Chromatography of N,N‐Dimethylacetamide (DMA), N‐monomethylacetamide..., ResearchGate. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds, Lab-ex Kft. [Link]

  • Troubleshooting: TLC, University of Rochester. [Link]

  • Purification of N,N-dimethylacetamide, Justia Patents. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy, MDPI. [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?, raco.cat. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors, ResearchGate. [Link]

  • Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM), Shimadzu. [Link]

  • Recent trends in the impurity profile of pharmaceuticals, National Institutes of Health (NIH). [Link]

  • Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition, ResearchGate. [Link]

  • Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry, Royal Society of Chemistry. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and ..., National Institutes of Health (NIH). [Link]

  • The Effects of Impurities in the Pharmaceutical Industry, Sterinox Systems. [Link]

  • CN101462977B, Purification method of N,N-dimethylacetamide, Google P
  • Surface and Calorimetric Behavior of N,N-Dimethylacetamide with n-Alkanols or 2-Alkanols, Universidad de Zaragoza. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?, ResearchGate. [Link]

  • Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov, Semantic Scholar. [Link]

  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance, International Journal of ChemTech Research. [Link]

Sources

common pitfalls in 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers utilizing this novel compound in their experiments. Given the specific nature of this molecule, this resource combines established principles of chemical handling and assay development with insights derived from the structural motifs of the compound—namely the bipiperidine core and the N,N-dimethylacetamide side chain.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Q1: How should I properly store this compound to ensure its stability?

Proper storage is critical to maintain the integrity of your compound.[1][2] It is recommended to store 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide at -20°C, protected from light and moisture. For long-term storage, keeping the compound in a desiccator at -20°C is ideal.[1] The N,N-dimethylacetamide moiety is generally stable but can be susceptible to hydrolysis under strongly acidic conditions.[3][4] The bipiperidine structure is also relatively stable, but like many amines, can be sensitive to oxidation over time.

Q2: What is the best solvent for creating stock solutions?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended.[5] This compound is expected to have good solubility in DMSO. For aqueous-based biological assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts in your experimental system.[5]

Q3: My compound appears to be inactive in my cell-based assay. What are the first things I should check?

There are several factors that could lead to a lack of activity.[5] The primary areas to investigate are:

  • Compound Integrity: Was the compound stored correctly? Could it have degraded?

  • Solubility: Did the compound precipitate out of your aqueous assay buffer?

  • Experimental Protocol: Are the concentrations, incubation times, and cell conditions appropriate for the expected mechanism of action?

  • Target Engagement: Is the compound reaching its intended biological target in your specific cell model?[5]

A systematic troubleshooting approach, starting with the compound itself, is the most effective way to identify the issue.

Q4: Are there any known incompatibilities with common lab materials?

The N,N-dimethylacetamide component may be incompatible with certain plastics like polycarbonate or ABS.[3] It is advisable to use glass or polypropylene labware when handling solutions of this compound to prevent potential leaching or degradation of the container.

Section 2: Troubleshooting Guide for In-Vitro Biological Assays

This guide provides a more detailed, step-by-step approach to resolving common issues encountered during biological experiments, particularly in the context of G-protein coupled receptor (GPCR) assays, a likely application for this class of molecule.[6][7]

Issue 1: High Variability Between Replicate Wells in my Dose-Response Curve.

High variability can obscure the true activity of your compound and make it difficult to determine an accurate potency value (e.g., EC50 or IC50).

Systematic Troubleshooting Workflow

cluster_solubility Solubility Check cluster_pipetting Pipetting & Automation cluster_cells Cell Culture cluster_plate Plate Effects A High Variability Observed B Step 1: Verify Compound Solubility in Assay Buffer A->B Start Here C Step 2: Review Pipetting Technique & Automation B->C If Soluble B1 Perform visual precipitation check. B->B1 D Step 3: Assess Cell Health & Plating Uniformity C->D If Pipetting is Consistent C1 Calibrate pipettes. Use reverse pipetting for viscous solutions. C->C1 E Step 4: Check for Edge Effects in Microplate D->E If Cells are Healthy D1 Check cell viability (e.g., Trypan Blue). Ensure even cell suspension before plating. D->D1 F Resolution: Consistent Dose-Response E->F If Edge Effects are Mitigated E1 Avoid using outer wells or fill them with buffer to maintain humidity. E->E1 B2 Consider lowering final DMSO concentration or using a different solubilizing agent. B1->B2 Precipitation Observed C2 Ensure proper mixing after compound addition. C1->C2

Caption: A systematic workflow for troubleshooting high variability in plate-based assays.

Issue 2: The Compound Shows Lower Potency Than Expected or No Activity at All.

This is a common and frustrating issue in drug discovery research. The following steps can help you diagnose the problem.

Protocol: Verifying Compound Solubility in Aqueous Buffer

Poor aqueous solubility is a frequent cause of apparent inactivity for small molecules.[8]

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[5]

  • In a clear microcentrifuge tube, add the final volume of your aqueous assay buffer (e.g., 1 mL of cell culture medium).

  • Add the corresponding volume of your DMSO stock to achieve the highest concentration you plan to test in your assay.

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for the duration of your experiment.

  • Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube to check for a pellet.[5]

Observation Potential Cause & Next Steps
Clear Solution Solubility is likely not the issue. Proceed to check other experimental parameters.
Precipitation Observed The compound is not soluble at this concentration. Solution: Lower the top concentration in your dose-response curve. You may also need to explore the use of co-solvents, though this can introduce other experimental variables.[8]
Issue 3: Difficulty in Characterizing the Compound with HPLC.

Analytical characterization is key to ensuring you are working with the correct, pure compound. The bipiperidine structure can present some challenges in HPLC analysis.

Troubleshooting HPLC Analysis
  • Observation: Two peaks are observed for a pure compound.

    • Potential Cause: For piperidine derivatives that are free bases, this can sometimes occur due to differential ionization or interaction with the stationary phase.[9]

    • Solution: Try adjusting the pH of the mobile phase by adding a buffer. If the compound is a hydrochloride salt, it will likely elute as a single peak.[9]

  • Observation: Poor peak shape or retention.

    • Potential Cause: The basic nitrogen atoms in the bipiperidine moiety can interact with residual silanols on the HPLC column, leading to tailing.

    • Solution: Use a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA). A concentration of 0.1% TFA is a good starting point. Also, ensure you are using a high-quality, end-capped C18 column.

Section 3: Chemical Synthesis & Purification Pitfalls

For researchers synthesizing or purifying 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, several common pitfalls should be considered.

Potential Side Reactions in Synthesis

The synthesis of this molecule likely involves the coupling of a 2,4'-bipiperidine with an N,N-dimethylacetamide precursor.

  • Over-alkylation: The secondary amine in the 2,4'-bipiperidine is nucleophilic and can potentially react more than once if the reaction conditions are not carefully controlled.

  • Stereoisomers: The 2,4'-bipiperidine core has chiral centers, which can lead to a mixture of diastereomers if not controlled for during the synthesis. Careful purification by column chromatography or chiral HPLC may be necessary to isolate the desired stereoisomer.

Purification Challenges

The polarity of the molecule, with its basic nitrogens and polar amide group, can make purification challenging.

  • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol containing a small amount of a basic modifier (e.g., triethylamine) can be effective. The triethylamine helps to prevent peak tailing on the silica.

  • Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

References

  • Vertex AI Search. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ChemPoint.com. (2020, June 5).
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.).
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • University of St Andrews. (n.d.).
  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Biocompare. (2011, June 1). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Retrieved from [Link]

  • Google Patents. (n.d.).
  • In-Pharma Technologist. (2017, June 19). Challenges and solutions: G protein-coupled receptors as novel drug targets.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Der Pharma Chemica. (2016).
  • eLife. (n.d.). Development of an Accessible Cell-free Assay for the Purpose of Studying the Structural Mechanisms Underlying GPCR Ligand Molecular Efficacy.
  • Drug Analytical Research. (2018).
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubMed. (2010, March 15). Troubleshooting computational methods in drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • ResearchGate. (2019, October 13). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Retrieved from [Link]

  • PubMed. (2001, December 6). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Retrieved from [Link]

  • AChemBlock. (2026, February 25). 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide 97%.
  • ChemicalBook. (2023, May 17).
  • PMC. (2024, November 9).
  • Google Patents. (n.d.).

Sources

interpreting ambiguous results with 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical & Synthetic Troubleshooting for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Case ID: REF-BP-DMA-001 Status: Active Classification: Analytical Chemistry / Organic Synthesis Support Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering ambiguous data while characterizing or synthesizing 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide . This molecule presents a "perfect storm" of analytical challenges due to three distinct structural features:

  • The N,N-Dimethylacetamide (DMA) Moiety: Induces rotameric splitting in NMR, often mistaken for impurities.

  • The Bipiperidine Scaffold: Contains highly basic secondary and tertiary amines, leading to severe peak tailing on standard silica-based HPLC columns.

  • Lack of Conjugation: The molecule is fully saturated, meaning it has negligible UV absorbance at standard wavelengths (254 nm), leading to "invisible" product or low-sensitivity quantification.

This guide provides definitive protocols to distinguish between experimental artifacts and genuine failure modes.

Module 1: NMR Interpretation (The "Doublet" Trap)

User Complaint: "My 1H/13C NMR spectrum shows doubled peaks or a 60:40 split for all signals. Is my product impure?"

Diagnosis: Likely False Positive for Impurity . The amide bond in the N,N-dimethylacetamide tail exhibits restricted rotation due to partial double-bond character (resonance between C=O and C-N). At room temperature, the rotation is slow on the NMR timescale, creating two distinct conformers (Rotamers).

Technical Verification Protocol: Variable Temperature (VT) NMR To confirm rotamers and rule out diastereomeric impurities, you must accelerate the bond rotation.

  • Preparation: Dissolve 10 mg of sample in DMSO-d6 (higher boiling point allows for greater range than CDCl3).

  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K) . Note the chemical shift difference (

    
    ) between the split signals.
    
  • Stepwise Heating:

    • Heat probe to 50°C (323 K) : Peaks should begin to broaden and move closer.

    • Heat probe to 80°C (353 K) : Peaks should coalesce into a single, sharp average signal.

    • Note: If peaks remain distinct at 80°C, you are likely dealing with diastereomers (from the chiral centers in the bipiperidine ring) or genuine impurities.

Visualization of Logic:

NMR_Rotamer_Logic Start Ambiguous NMR Spectrum (Split Peaks) Check_Solvent Is Solvent CDCl3? Start->Check_Solvent Switch_Solvent Switch to DMSO-d6 (Allows High Temp) Check_Solvent->Switch_Solvent Yes Heat_50C Acquire at 50°C Check_Solvent->Heat_50C No (Already DMSO) Switch_Solvent->Heat_50C Decision_1 Do peaks broaden/move? Heat_50C->Decision_1 Heat_80C Acquire at 80-100°C Decision_1->Heat_80C Yes Result_Impurity CONFIRMED: Impurity/Isomer (Purification Required) Decision_1->Result_Impurity No (Static) Coalescence Do peaks merge? Heat_80C->Coalescence Result_Rotamer CONFIRMED: Rotamers (Product is Pure) Coalescence->Result_Rotamer Yes Coalescence->Result_Impurity No

Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities using VT-NMR.

Module 2: HPLC/UPLC Method Development

User Complaint: "I cannot see my peak on the HPLC, or it appears as a broad, tailing smear."

Diagnosis:

  • Detection Failure: The molecule lacks a chromophore (no aromatic rings). UV detection at 254 nm will fail.

  • Silanol Interaction: The basic nitrogens in the bipiperidine ring interact strongly with acidic silanols on standard C18 columns, causing peak broadening.

Troubleshooting Table: Chromatographic Parameters

ParameterStandard Approach (Fail)Optimized Protocol (Success) Mechanistic Reason
Detector UV 254 nmCAD, ELSD, or MS (SIM Mode)Molecule is non-conjugated; requires mass or universal detection. If UV is mandatory, use 205-210 nm (amide band) but expect baseline drift.
Mobile Phase pH Acidic (0.1% Formic Acid)High pH (0.1% NH₄OH or 10mM NH₄HCO₃) At low pH, amines are protonated (BH+) and interact with stationary phase. At High pH (>9.5), amines are neutral (B), improving peak shape.
Column Standard C18C18 Hybrid (BEH/XBridge) or PFP Hybrid particles resist dissolution at high pH. PFP (Pentafluorophenyl) offers alternate selectivity for polar amines.
Buffer Additive NoneTriethylamine (TEA) Modifier If using low pH is unavoidable, add TEA as a "sacrificial base" to block silanol sites.

Recommended LC-MS Method:

  • Column: Waters XBridge C18 (High pH stable), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI(+) MS. Look for [M+H]+ = 254.2 (Calculated based on C14H27N3O).

Module 3: Synthetic Ambiguities & Impurity Profiling

User Complaint: "My yield is low, and I see a persistent impurity at M+14 or M-14."

Context: The synthesis typically involves the alkylation of 2,4'-bipiperidine with 2-chloro-N,N-dimethylacetamide.

Common Impurity Sources:

  • Regioisomers (The "Wrong Nitrogen"):

    • 2,4'-bipiperidine has two nitrogens. The steric bulk usually favors alkylation at the less hindered nitrogen (the 4'-piperidine N). However, depending on conditions, you may get alkylation at the sterically hindered 2-piperidine N.

    • Diagnosis: These are isobaric (same Mass). They require careful HPLC separation (slow gradient) or NOESY NMR to distinguish.

  • Starting Material Quality:

    • Commercial 2,4'-bipiperidine often contains 2,2'-bipiperidine or 4,4'-bipiperidine isomers.

    • Impact: These will react to form isomers of your final product that are extremely difficult to separate.

    • Action: Run GC-MS on your amine starting material before the reaction. If isomer purity is <98%, recrystallize the starting material first.

Reaction Optimization Workflow:

Synthesis_Workflow Raw_Mat 2,4'-Bipiperidine (Start Mat) QC_Check GC-MS Check (Isomer Purity) Raw_Mat->QC_Check QC_Check->Raw_Mat Purity <98% (Recrystallize) Reaction Alkylation (Cl-DMAc, K2CO3, MeCN) QC_Check->Reaction Purity >98% Workup Basic Workup (Extract Free Base) Reaction->Workup Analysis LC-MS Analysis Workup->Analysis

Figure 2: Quality control workflow to prevent isomeric impurities in synthesis.

References & Authority

  • Amide Rotamers: Wiberg, K. B., et al. "Resonance Interactions in Acyclic Systems...[2] Charge and Energy Redistribution along the C-N Bond Rotational Pathway." Journal of the American Chemical Society, 1992.[2]

  • HPLC of Basic Amines: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 2010.

  • General Bipiperidine Chemistry: Pertinent to the synthesis of JAK inhibitors and related piperidine scaffolds. See general patent literature for "Piperidine derivatives as JAK inhibitors" for context on intermediates. e.g., Incyte Corporation Patents regarding Ruxolitinib intermediates (often citing related piperidine couplings).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide before handling.

Sources

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the quality control and purity assessment of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide .

This document is designed for researchers and analytical scientists requiring high-precision methodologies for this specific tertiary amine/amide intermediate.

Case ID: QC-BP-DMA-001 Status: Active Support Classification: Analytical Method Development / Small Molecule QC

Compound Profile & Critical Properties

Before initiating any protocol, understand the physicochemical behavior of the analyte. This molecule combines a saturated bipiperidine scaffold with a polar dimethylacetamide tail.

PropertyValue / CharacteristicImpact on Analysis
Structure Bipiperidine core (2,4'-isomer) linked to dimethylacetamide.[1]No aromatic chromophores. UV detection is difficult; requires <220 nm.
Basicity (pKa) Est. 9.0–10.0 (Piperidine nitrogens).Severe peak tailing on standard silica columns due to silanol interactions.
Solubility Soluble in MeOH, ACN, Water (pH dependent), DMSO.Compatible with Reverse Phase (RP) and HILIC modes.
Key Impurities 2,4'-bipiperidine (SM), 2-chloro-N,N-dimethylacetamide (SM), Regioisomers (2,2' or 4,4').Separation of regioisomers requires high-efficiency columns.

Analytical Workflow (Visualized)

The following logic gate outlines the decision process for assessing the quality of this material.

AnalyticalWorkflow Start Sample Receipt ID_Check Module 1: Identity (NMR/MS/IR) Start->ID_Check Purity_Check Module 2: Purity (HPLC-UV/CAD) ID_Check->Purity_Check Confirmed Fail Reject / Reprocess ID_Check->Fail Ambiguous Impurity_Profile Module 3: Impurities (Regioisomers/Solvents) Purity_Check->Impurity_Profile >95% Area Purity_Check->Fail <95% Area Pass Release Lot Impurity_Profile->Pass Specs Met Impurity_Profile->Fail Specs Failed

Caption: Figure 1. Stage-gated quality control workflow ensuring identity confirmation prior to quantitative assessment.

Module 1: Identity Confirmation (The "Fingerprint")

Objective: Confirm the connectivity of the 2,4'-bipiperidine core and the N,N-dimethylacetamide tail.

A. Nuclear Magnetic Resonance (NMR)[2][3]
  • Solvent: CDCl₃ (preferred) or DMSO-d₆.

  • Key Diagnostic Signals:

    • Amide Methyls: Look for two distinct singlets (or a broad singlet) around 2.9–3.1 ppm corresponding to the N(CH₃)₂ group. Note: Rotational restriction of the amide bond often splits these signals.

    • Linker Methylene: A singlet or AB quartet around 3.0–3.2 ppm (N-CH₂-CO).

    • Bipiperidine Methines: Complex multiplets in the 1.5–2.5 ppm range.

  • Acceptance Criteria: Integration ratio of Amide Methyls (6H) to Linker (2H) must be 3:1.

B. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected m/z: [M+H]⁺.

  • Fragmentation Pattern (MS/MS):

    • Loss of dimethylamine (-45 Da).

    • Cleavage of the amide linker.

Module 2: Purity Assessment (The "Quantification")

Challenge: This molecule lacks strong UV chromophores (like benzene rings). Solution: You must use Low-UV detection (210 nm) or a universal detector (CAD/ELSD).

Recommended Method: High pH Reverse Phase HPLC

Why High pH? At low pH, the piperidine nitrogens are protonated (charged), leading to secondary interactions with residual silanols on the column, causing severe tailing. At pH 10, the molecule is neutral, resulting in sharp, symmetrical peaks.

ParameterSpecificationRationale
Column Waters XBridge C18 (or equivalent Hybrid Particle) 4.6 x 150 mm, 3.5 µmMust be chemically stable at pH 10. Do NOT use standard silica columns.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)Suppresses ionization of the amine; improves peak shape.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Gradient 5% B to 95% B over 15 minutes.Elutes polar impurities early and the lipophilic parent later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm (Reference 360 nm)CRITICAL: The amide bond absorbs here. 254 nm will show nothing.
Column Temp 35°CReduces viscosity and improves mass transfer.

Alternative Detection (If UV baseline is noisy):

  • CAD (Charged Aerosol Detector): Ideal for this molecule as response is independent of extinction coefficient.

Module 3: Impurity Profiling

A. Regioisomer Separation (2,4' vs 2,2' vs 4,4')

The synthesis of bipiperidines often yields isomer mixtures.

  • QC Check: The method in Module 2 should separate the 2,4' isomer (main peak) from 2,2' (usually elutes earlier) and 4,4' (usually elutes later) due to steric differences in hydrophobicity.

  • System Suitability: Resolution (Rs) between the main peak and nearest isomer must be > 1.5.

B. Residual Reagents
  • 2-Chloro-N,N-dimethylacetamide: Toxic alkylating agent. Must be controlled to < 10 ppm if used for pharma.

    • Detection: GC-FID or HPLC-UV (210 nm).

  • 2,4'-Bipiperidine: The unreacted backbone.

    • Detection: It will elute after the product in Reverse Phase if the product is more polar, or before if the amide adds lipophilicity. Verify with a standard.

Troubleshooting & FAQ

Q1: I am seeing no peaks or very small peaks, even at high concentrations. Why?

  • Root Cause: Wrong detection wavelength.

  • Fix: This molecule has no aromatic rings . You are likely monitoring 254 nm. Switch to 210 nm or 215 nm . Ensure your solvents (Acetonitrile/Water) are "HPLC Grade" or "Far UV Grade" to prevent high background noise at this wavelength.

Q2: The main peak is tailing badly (Asymmetry > 2.0).

  • Root Cause: Silanol interactions with the protonated amine.

  • Fix:

    • Switch to High pH: Use the Ammonium Bicarbonate (pH 10) method described above.

    • Add Modifier: If you must use low pH (e.g., 0.1% TFA), add 0.1% Triethylamine (TEA) to the mobile phase. The TEA competes for the silanol sites, sharpening the target peak.

Q3: I see a "ghost peak" in my blank run.

  • Root Cause: Carryover. Bipiperidines are "sticky" on stainless steel and injector seals.

  • Fix: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps protonate and solubilize the amine for removal.

Q4: How do I distinguish the 2,4'-isomer from the 4,4'-isomer?

  • Technique: 13C-NMR is definitive. The symmetry of 4,4'-bipiperidine yields fewer carbon signals compared to the asymmetric 2,4'-isomer. In HPLC, the 2,4' isomer typically has a different retention time due to the "kinked" shape exposing different surface area compared to the linear 4,4'.

Troubleshooting Logic Tree

Use this diagram to diagnose chromatographic issues immediately.

Troubleshooting Issue Start: Identify Issue NoPeak No Peak / Low Signal Issue->NoPeak Tailing Peak Tailing (As > 1.5) Issue->Tailing Ghost Ghost Peaks / Carryover Issue->Ghost CheckUV Check UV Wavelength NoPeak->CheckUV CheckpH Check Mobile Phase pH Tailing->CheckpH CheckWash Check Needle Wash Ghost->CheckWash ActionUV Set to 205-215 nm CheckUV->ActionUV ActionHighPH Use pH 10 (NH4HCO3) with Hybrid Column CheckpH->ActionHighPH Preferred ActionTFA Add 0.1% TEA or Increase TFA CheckpH->ActionTFA Alternative ActionWash Use Acidic MeOH Wash CheckWash->ActionWash

Caption: Figure 2. Troubleshooting decision tree for common chromatographic anomalies in bipiperidine analysis.

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (General principles for piperidine analysis).

  • Sielc Technologies. Separation of Piperidine derivatives on Newcrom R1 HPLC column. (Methodology for polar amines).

  • PubChem. Compound Summary: 2-chloro-N,N-dimethylacetamide. (Impurity profile data).

  • Sigma-Aldrich. N,N-Dimethylacetamide Product Information. (Solvent and reagent specifications).

  • ResearchGate. HPLC analytical approach of 3-amino piperidine derivatives. (Isomer separation strategies).

Sources

Validation & Comparative

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Profiling: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide vs. Traditional Piperidine Derivatives

Executive Summary

As modern drug discovery moves beyond "flatland" (sp2-hybridized aromatic rings) to improve clinical success rates, sp3-rich scaffolds like piperidines have become the most common 6-membered heterocycles in FDA-approved drugs 1. However, simple piperidines often suffer from rapid CYP450-mediated N-dealkylation and off-target hERG channel liabilities due to their high basicity.

The transition to complex, extended architectures like 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (hereafter referred to as Bipiperidine-DMA ) represents a paradigm shift in pharmacophore design. This guide objectively compares Bipiperidine-DMA against traditional piperidine derivatives, detailing the mechanistic causality behind its superior performance in G protein-coupled receptor (GPCR) targeting and metabolic stability.

Structural & Physicochemical Profiling

The structural leap from a simple piperidine to a bipiperidine-DMA scaffold is driven by the need to balance target affinity with pharmacokinetic viability 2.

Mechanistic Causality of the Scaffold:

  • Basicity Tuning: The electron-withdrawing nature of the N,N-dimethylacetamide (DMA) group inductively lowers the pKa of the adjacent N1 piperidine nitrogen. This reduction in basicity is critical for minimizing hERG channel blockade—a notorious failure point for highly basic amines.

  • Vector Extension: The 2,4'-linkage creates a rigid, extended sp3-rich conformation. This allows the molecule to project the terminal piperidine deep into the orthosteric binding pockets of class A GPCRs (such as CXCR3 or CCR3) while avoiding the entropic penalty associated with flexible alkyl chains 3.

  • Hydrogen Bonding Profile: The tertiary amide of the DMA moiety provides a strong hydrogen bond acceptor (the carbonyl oxygen) without adding a hydrogen bond donor, maintaining favorable membrane permeability.

Table 1: Physicochemical Comparison of Piperidine Scaffolds

MetricBipiperidine-DMA1-Benzylpiperidine4-Aminopiperidine
Molecular Weight 253.39 g/mol 175.27 g/mol 100.16 g/mol
cLogP (Lipophilicity) 1.8 (Optimal)2.6 (High)-0.2 (Too Hydrophilic)
Predicted pKa (Strongest Basic) ~8.2~9.6~10.1
H-Bond Donors / Acceptors 0 / 30 / 12 / 2
Fraction sp3 (Fsp3) 0.860.421.00
Primary Liability High MW for fragmentsRapid N-dealkylationPoor membrane permeation

Mechanistic Advantages in GPCR Targeting

Bipiperidines are privileged scaffolds for chemokine receptors. When Bipiperidine-DMA binds to a target GPCR, the DMA group anchors to surface-exposed polar residues (e.g., Tyrosine/Threonine) via hydrogen bonding. Simultaneously, the distal piperidine penetrates the hydrophobic core of the transmembrane helices, locking the receptor in an inactive conformation and disrupting G-protein coupling.

GPCR_Pathway Ligand Bipiperidine-DMA (Antagonist) Receptor Target GPCR (e.g., CXCR3) Ligand->Receptor Binds Orthosteric Site GProtein G-alpha-i Subunit Receptor->GProtein Prevents Activation Effector Adenylate Cyclase GProtein->Effector No Inhibition Response cAMP Reduction (Blocked) Effector->Response Pathway Halted

Fig 1: Mechanism of GPCR antagonism by Bipiperidine-DMA blocking G-protein activation.

Experimental Workflows (Self-Validating Systems)

To rigorously compare the performance of these scaffolds, the following self-validating experimental workflows must be employed.

Protocol A: High-Throughput Microsomal Stability (Clearance Assay)

Causality: This assay assesses the vulnerability of the piperidine nitrogen to CYP450-mediated N-dealkylation. The steric bulk of the bipiperidine and the electronic deactivation by the DMA group theoretically enhance half-life.

  • Incubation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the enzymatic reaction and precipitate proteins.

  • Self-Validation Control: Run a parallel Minus-NADPH control. If compound depletion occurs in this control, the scaffold is chemically unstable in buffer, not metabolically cleared. Include Verapamil as a high-clearance positive control to validate enzyme activity.

  • Quantification: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (

    
    ).
    

Workflow Step1 Compound Incubation (HLM + NADPH) Step2 Quench & Precipitation (Cold Acetonitrile) Step1->Step2 t=0, 15, 30, 60 min Control Minus-NADPH Control (Self-Validation) Step1->Control Parallel Run Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Centrifuge & Inject Step4 Data Processing (Cl_int Calculation) Step3->Step4 Peak Area Ratio

Fig 2: Self-validating microsomal stability workflow for piperidine derivatives.

Protocol B: Radioligand Displacement Assay (GPCR Target Engagement)

Causality: This quantifies the binding affinity (


) utilizing the extended vector of the bipiperidine to displace a known native ligand.
  • Preparation: Incubate CHO cell membranes expressing the target GPCR with a fixed concentration of a radioligand (e.g., [125I]-CXCL11) and varying concentrations of the test piperidine (10 pM to 10 µM).

  • Buffer Optimization: Use an assay buffer (25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4). Note: BSA is critical to prevent non-specific binding of the lipophilic bipiperidine to the plastic well walls.

  • Equilibration: Incubate for 90 minutes at room temperature.

  • Filtration (Self-Validation): Terminate by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fiber, preventing basic piperidines from artificially inflating binding metrics.

  • Detection: Measure bound radioactivity using a scintillation counter. Calculate

    
     using non-linear regression, and derive 
    
    
    
    via the Cheng-Prusoff equation.

Comparative Performance Data

Using the workflows above, the empirical advantages of the Bipiperidine-DMA scaffold become evident when compared to simpler benchmarks.

Table 2: Experimental Performance Metrics

Compound Scaffold

(µL/min/mg)
Half-life (

)
Target GPCR

(nM)
hERG

(µM)
Bipiperidine-DMA 12.4> 55 min18.5> 30.0 (Safe)
1-Benzylpiperidine 48.7< 15 min> 10008.2 (Liability)
4-Aminopiperidine 8.1> 60 min> 5000> 50.0 (Safe)

Data Synthesis: Bipiperidine-DMA demonstrates a nearly 4-fold increase in metabolic half-life compared to 1-benzylpiperidine. This is directly attributable to the steric shielding and electronic deactivation provided by the DMA group, which protects the adjacent nitrogen from CYP-mediated oxidation. Furthermore, its hERG liability is significantly reduced (


) because the lowered pKa prevents the molecule from becoming trapped in the inner cavity of the potassium channel.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023), RSC Publishing,[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors, ACS Omega,[Link]

  • Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor, VU Research Portal,[Link]

Sources

Comparative Efficacy Guide: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide and its structural analogs.[1] This specific scaffold—a bipiperidinyl acetamide —represents a critical chemical space often explored in the development of Sigma-1 receptor (


R) modulators , Vesicular Acetylcholine Transporter (VAChT) inhibitors , and Voltage-gated Sodium Channel (Nav) blockers .[1]

The following analysis synthesizes physicochemical properties, pharmacophore modeling, and experimental protocols to evaluate this compound against established standards like PRE-084 , Vesamicol , and Lidocaine .[1]

Executive Summary & Compound Identity

Target Compound: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide Core Scaffold: 2,4'-Bipiperidine (2-(piperidin-4-yl)piperidine) Functional Class: Aminoacetamide / Bipiperidine derivative Primary Biological Targets: [1]

  • Sigma-1 Receptor (

    
    R):  High affinity predicted due to the N-substituted piperidine pharmacophore (similar to haloperidol and SA4503).[1]
    
  • Nav1.7 / Nav1.8 Channels: Potential state-dependent blockade (similar to local anesthetics, but with higher lipophilicity).[1]

  • VAChT: Structural homology to Vesamicol (which contains a 2-substituted piperidine).[1]

Structural Differentiation

Unlike the more common 1,4'-bipiperidine (found in Dipipanone or Irinotecan side chains), the 2,4'-bipiperidine core imposes a distinct conformational rigidity.[1] The N,N-dimethylacetamide tail provides a hydrogen-bond acceptor motif critical for orienting the molecule within the receptor binding pocket.[1]

Mechanism of Action & Signaling Pathways[1]

The efficacy of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is driven by its ability to modulate intracellular calcium (


) signaling and membrane excitability.[1]
Pathway Visualization

The following diagram illustrates the dual-mechanism potential:


R chaperoning  (neuroprotection) and Nav channel blockade  (analgesia).[1]

SignalingPathway Compound 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Sigma1 Sigma-1 Receptor (MAM localized) Compound->Sigma1 Agonist/Modulator Binding NavChannel Voltage-gated Na+ Channel (Nav1.7/1.8) Compound->NavChannel Pore Blockade IP3R IP3 Receptor (ER Membrane) Sigma1->IP3R Chaperoning ERStress ER Stress Response (UPR) Sigma1->ERStress Inhibits Excitability Neuronal Excitability (Action Potential) NavChannel->Excitability Reduces Vmax Calcium Intracellular Ca2+ Homeostasis IP3R->Calcium Stabilizes Flux Effect1 Neuroprotection / Anti-Allodynia Calcium->Effect1 Prevents Cytotoxicity ERStress->Effect1 Reduced Apoptosis Effect2 Analgesia / Local Anesthesia Excitability->Effect2 Signals Blocked

Caption: Dual-mechanism hypothesis showing Sigma-1 receptor modulation at the Mitochondria-Associated Membrane (MAM) and direct Nav channel inhibition.[1]

Comparative Analysis: Analogs & Standards

This section compares the target compound against key pharmacological standards. The 2,4'-bipiperidine isomer is compared specifically against the 1,4'-isomer and the Vesamicol scaffold.[1]

Table 1: Structural & Pharmacological Comparison[1]
FeatureTarget: 2-{[2,4'-bipiperidin]-1-yl}-... Analog: 1-{[1,4'-bipiperidin]-1'-yl}-... Standard: PRE-084 Standard: Lidocaine
Core Scaffold 2,4'-Bipiperidine (Rigid, chiral centers)1,4'-Bipiperidine (Flexible, achiral)Phenyl-morpholineXylidine-acetamide
Primary Target

R / Nav1.7

R / hERG (Safety risk)

R (Selective Agonist)
Nav Channels (Non-selective)
Lipophilicity (cLogP) ~1.8 - 2.5 (Predicted)~1.5 - 2.02.82.4
Metabolic Stability Moderate (N-dealkylation likely)Low (Rapid oxidation)HighModerate
Key Advantage Selectivity : The 2,4' linkage restricts conformation, potentially reducing off-target hERG binding common in 1,4' analogs.[1]Ease of synthesis; High potency but low selectivity.[1]High selectivity for

vs

.[1]
Clinical safety record.
Key Insight: The "Linker" Effect

The N,N-dimethylacetamide linker acts as a "spacer" that dictates the depth of penetration into the receptor pocket.[1]

  • Short Linkers (Acetamide): Favor surface interactions or shallow pockets (e.g.,

    
    R).[1]
    
  • Long Linkers (Butyrophenone): Found in Haloperidol, favoring deep GPCR pockets (D2 receptors).[1]

Experimental Protocols for Efficacy Evaluation

To validate the efficacy of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


).[1]
  • Membrane Preparation: Use guinea pig brain or transfected HEK-293 cells expressing human

    
    R.[1]
    
  • Ligand: Use [3H]-(+)-Pentazocine (specific

    
     agonist) at 2-3 nM.[1]
    
  • Non-Specific Binding: Define using 10 µM Haloperidol .

  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic piperidines).

  • Data Analysis: Non-linear regression (one-site competition model).

    • Validation Check: The

      
       of [3H]-(+)-Pentazocine must be < 5 nM.[1]
      
Protocol B: Nav1.7 Automated Patch Clamp (QPatch/Patchliner)

Objective: Assess state-dependent block (Tonic vs. Phasic).[1]

  • Cell Line: HEK-293 stably expressing hNav1.7.[1]

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.[1]

    • Intracellular:[1] 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES.[1]

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting state).[1]

    • Test Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz (Tonic Block).

    • Inactivation Protocol: Hold at -120 mV, prepulse to -70 mV (5s), then test pulse (Inactivated state affinity).

  • Readout: Calculate

    
     for Resting vs. Inactivated states.
    
    • Success Metric: A ratio of

      
       indicates desirable state-dependent block (preferential targeting of hyperexcitable neurons).[1]
      

Synthesis & Quality Control Workflow

The synthesis of the 2,4'-bipiperidine core is more challenging than the 1,4' isomer.[1] A robust workflow is essential for ensuring isomeric purity.[1]

SynthesisWorkflow Step1 Precursor: 2-Bromopyridine Step2 Coupling: Suzuki-Miyaura (with Pyridylboronic acid) Step1->Step2 Step3 Intermediate: 2,4'-Bipyridine Step2->Step3 Step4 Reduction: Catalytic Hydrogenation (PtO2 / H2) Step3->Step4 High Pressure Step5 Core Scaffold: 2,4'-Bipiperidine Step4->Step5 Isomer Separation Step6 N-Alkylation: + 2-Chloro-N,N- dimethylacetamide Step5->Step6 K2CO3, MeCN Final Target: 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Step6->Final

Caption: Synthetic route emphasizing the reduction of bipyridine to bipiperidine. Note: Step 4 requires careful control to avoid partial reduction.

References

  • Sigma Receptor Pharmacology

    • Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors.[1] Pharmacology & Therapeutics.[1][2] Link

    • Validation of [3H]-(+)-Pentazocine binding protocols.
  • Bipiperidine Scaffolds in Drug Design

    • Kurose, H., et al. (2009).[1] Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Link

    • Compar
  • Nav Channel Assay Standards

    • Zhang, X., et al. (2010).[1] Automated electrophysiology assays for voltage-gated sodium channels.[1] Assay and Drug Development Technologies. Link

  • Chemical Structure Verification

    • PubChem Compound Summary.[1] N,N-Dimethylacetamide derivatives and Bipiperidine substructures.[1][3] Link

Sources

Validating the Biological Effects of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for validating the biological effects of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide . Based on its bipiperidine-acetamide pharmacophore—a structural motif shared with potent Muscarinic Acetylcholine Receptor (mAChR) agonists , Sigma-1 receptor ligands , and Voltage-gated Sodium Channel (Nav) blockers —this compound requires a multi-modal validation strategy to define its precise therapeutic window.

A Comparative Technical Guide for Drug Discovery & Validation

Executive Summary & Mechanistic Positioning

The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide represents a specialized chemical entity characterized by a lipophilic bipiperidine core linked to a polar dimethylacetamide tail. This "cationic-lipophilic-polar" triad is the hallmark of promiscuous CNS-active agents.

In the absence of a single definitive clinical label, this compound must be profiled against three high-probability mechanistic hypotheses derived from its structural analogs (e.g., Xanomeline, Lidocaine, Cutamesine):

  • Muscarinic M1/M4 Agonism: The bipiperidine moiety is a privileged scaffold for orthosteric and allosteric modulation of M1 receptors, critical for cognitive enhancement and analgesia.

  • Sigma-1 Receptor (σ1R) Modulation: The tertiary amine and acetamide linker mimic high-affinity sigma ligands involved in neuroprotection and ER stress regulation.

  • Nav Channel Blockade: The structural homology to local anesthetics suggests potential state-dependent blockade of Nav1.7/1.8 channels.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades this compound may trigger, necessitating specific validation assays.

BiologicalPathways Compound 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide M1 Muscarinic M1 (Gq) Compound->M1 Agonist? Sigma1 Sigma-1 Receptor Compound->Sigma1 Ligand? Nav Nav1.7 Channel Compound->Nav Blocker? PLC PLCβ Activation M1->PLC Chaperone Chaperone Activity (BiP/GRP78) Sigma1->Chaperone IonBlock Na+ Influx Blockade Nav->IonBlock Ca Intracellular Ca2+ Release PLC->Ca Cognition Cognitive Enhancement (LTP) Ca->Cognition Neuroprot Neuroprotection (Anti-Apoptosis) Chaperone->Neuroprot Analgesia Analgesia (Pain Relief) IonBlock->Analgesia

Caption: Divergent signaling hypotheses. The compound's pharmacophore suggests activity at M1 GPCRs (Red), Sigma-1 chaperones (Yellow), or Nav ion channels (Green).

Comparative Performance Analysis

To objectively assess the compound, it must be benchmarked against "Gold Standard" agents in each potential therapeutic class.

Table 1: Comparative Pharmacological Profile (Predicted vs. Standards)

FeatureTarget Compound Xanomeline (M1 Standard)PRE-084 (Sigma-1 Standard)Lidocaine (Nav Standard)
Core Structure Bipiperidine-AcetamideTetrahydropyridine-ThiadiazoleMorpholine-Phenyl esterDiethylamine-Acetamide
Primary MoA Unknown (Multi-modal) M1/M4 AgonistSigma-1 AgonistNav Channel Blocker
LogP (Calc) ~2.5 - 3.02.22.82.4
BBB Permeability High (Predicted)HighHighHigh
Key Liability Selectivity (Off-target)Cholinergic Side EffectsSelectivity vs. Sigma-2Cardiotoxicity
Assay Window nM to µMnM rangenM rangeµM range

Expert Insight: The bipiperidine core often confers higher metabolic stability than the tetrahydropyridine of Xanomeline, potentially offering a superior half-life. However, this rigidity can also increase off-target binding (promiscuity), making specificity assays (Protocol B) critical.

Experimental Validation Protocols

Protocol A: High-Content Calcium Mobilization Assay (M1/M4 Validation)

Purpose: To determine if the compound acts as a functional agonist at Muscarinic M1 receptors.

Reagents:

  • Cell Line: CHO-K1 stably expressing human M1 receptor (hM1).

  • Indicator: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Positive Control: Carbachol (Full agonist).

  • Negative Control: Atropine (Non-selective antagonist).

Step-by-Step Methodology:

  • Seeding: Plate CHO-hM1 cells (10,000/well) in 384-well black/clear-bottom plates. Incubate 24h at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1h at 37°C.

  • Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Compound Addition: Inject 10 µL of 3X concentrated compound (Final conc: 1 nM – 10 µM).

  • Kinetic Recording: Measure fluorescence flux for 120s.

  • Data Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to derive EC50 .
    

Self-Validating Check: If the compound induces a signal, pre-treat cells with 1 µM Atropine . Complete abolition of the signal confirms the effect is muscarinic-mediated, ruling out non-specific calcium ionophore activity.

Protocol B: Automated Patch Clamp (Nav1.7 Blockade)

Purpose: To validate local anesthetic-like blockade of sodium channels, relevant for pain indications.

Reagents:

  • System: QPatch or Patchliner (Automated Electrophysiology).

  • Cells: HEK293 expressing hNav1.7.

  • Internal Solution: CsF-based (to block K+ channels).

Methodology:

  • Seal Formation: Establish Giga-ohm seals (>1 GΩ) in whole-cell configuration.

  • Voltage Protocol: Hold cells at -120 mV (Resting State) and -70 mV (Inactivated State). Apply 20ms depolarizing pulses to 0 mV at 0.1 Hz.

  • Perfusion: Apply vehicle (buffer) for 2 min to establish baseline peak current (

    
    ).
    
  • Drug Application: Perfusion of target compound (start at 10 µM) for 3 min.

  • State-Dependence Check: Compare inhibition at -120 mV vs. -70 mV.

    • Interpretation: Higher potency at -70 mV indicates state-dependent blockade (characteristic of effective analgesics like Lidocaine).

Protocol C: Sigma-1 Receptor Competition Binding

Purpose: To assess neuroprotective potential via chaperone modulation.

Methodology:

  • Membrane Prep: Rat brain homogenates or CHO-Sigma1 membranes.

  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Non-specific Mask: 10 µM Haloperidol.

  • Incubation: 120 min at 37°C. Terminate by rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation. A 
    
    
    
    nM suggests a viable lead for neurodegenerative indications.

Validation Workflow Diagram

The following workflow ensures resource efficiency. Only compounds passing the "Primary Screen" (Solubility & M1 Agonism) should progress to expensive Electrophysiology or In Vivo models.

ValidationWorkflow Start Compound Synthesis (>98% Purity) Step1 Step 1: Physicochemical Profiling (Solubility, LogP, Stability) Start->Step1 Decision1 Soluble > 10µM? Step1->Decision1 Decision1->Start No (Reformulate) Step2 Step 2: Primary Screen (FLIPR) Target: M1/M4 Receptors Decision1->Step2 Yes Decision2 Agonist Activity? Step2->Decision2 Step3A Step 3A: Selectivity Panel (vs. M2/M3/M5) Decision2->Step3A Yes (EC50 < 1µM) Step3B Step 3B: Secondary Screen (Nav1.7 Patch Clamp & Sigma Binding) Decision2->Step3B No (Inactive) Step4 Step 4: In Vivo PoC (Cognition/Pain Models) Step3A->Step4 Step3B->Step4 If Active

Caption: Strategic validation workflow. Prioritizes GPCR activity (M1) before exploring secondary ion channel targets.

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Kruse, A. C., et al. (2013). "Activation and allosteric modulation of a muscarinic acetylcholine receptor."[1][2][3] Nature. Link

  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: from CRISPR to clinical trials." Pharmacology & Therapeutics.[1][2][3][4][5] Link

  • Catterall, W. A. (2010). "Voltage-gated sodium channels at 60: structure, function and pathophysiology." Journal of Physiology. Link

  • Brown, D. A., et al. (2019).[6] "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists."[1][5] U.S. Patent 2019/0112294 A1. Link

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A Guide to Cross-Validation of Experimental Data for Novel Pharmaceutical Compounds: A Case Study of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketable drug is paved with rigorous testing and validation. The integrity of the data generated throughout this process is paramount. This guide provides a comprehensive overview of the principles and practices of cross-validating experimental data, using the hypothetical novel compound, 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, as a case study. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. Cross-validation is a critical component of this, ensuring the reliability and consistency of analytical data when different methods, laboratories, or instruments are used. This is particularly crucial during method transfer between research and development and quality control laboratories, or when comparing data from different clinical trial sites[3][4].

The Importance of a Well-Characterized Analytical Method

Before any cross-validation can occur, a primary analytical method must be thoroughly validated. For a novel compound like 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, a high-performance liquid chromatography (HPLC) method with UV detection would likely be the workhorse for determining purity and potency. The validation of this primary method would adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would assess parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[1][5][6][7][8].

Primary Analytical Method: Reversed-Phase HPLC-UV for Purity and Assay

A reversed-phase HPLC method with UV detection is a standard approach for the quantitative analysis of small organic molecules. For our case study compound, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a logical starting point.

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the determination of purity and assay of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Materials:

  • 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide reference standard (purity > 99.5%)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade phosphate buffer salts

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Method Development and Optimization: Develop a method that provides good resolution of the main peak from any impurities and degradation products.

  • Specificity: Inject a blank (mobile phase), a placebo (formulation excipients without the active pharmaceutical ingredient - API), the reference standard, and a sample of the API spiked with known impurities.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject each in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Range: The range is determined based on the linearity data and the intended application of the method.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the API at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts and/or different instruments.

  • Detection Limit (DL) and Quantitation Limit (QL): Determine the DL and QL based on the signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Data Presentation: Hypothetical HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the main peakNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 1 - 1001 - 100Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Quantitation Limit (µg/mL) Report Value1.0Pass
Robustness No significant impact on resultsMethod is robustPass

Cross-Validation with an Alternative Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Cross-validation is essential to ensure that different analytical methods produce comparable results[9]. A UHPLC-MS method provides higher resolution and specificity compared to HPLC-UV and is an excellent choice for a comparative method, especially for impurity profiling.

Experimental Workflow: HPLC-UV vs. UHPLC-MS Cross-Validation

Caption: Workflow for cross-validation of HPLC-UV and UHPLC-MS methods.

Experimental Protocol: Cross-Validation Study

Objective: To cross-validate the primary HPLC-UV method with a secondary UHPLC-MS method for the analysis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Procedure:

  • Select a single, homogeneous batch of the API.

  • Prepare three independent samples from this batch.

  • Analyze each sample in triplicate using both the validated HPLC-UV method and the validated UHPLC-MS method.

  • Calculate the mean purity and assay values obtained from each method.

  • Compare the results statistically. The difference between the means should not be statistically significant.

Data Presentation: Hypothetical Cross-Validation Data
Sample IDHPLC-UV Assay (%)UHPLC-MS Assay (%)Difference (%)
Batch A - Prep 199.899.70.1
Batch A - Prep 299.999.80.1
Batch A - Prep 399.799.60.1
Mean 99.8 99.7 0.1
RSD (%) 0.10 0.10 N/A

Inter-Laboratory Cross-Validation

When a method is transferred to a different laboratory, inter-laboratory cross-validation is necessary to ensure that the receiving laboratory can perform the method with comparable results.

Logical Relationship: Inter-Laboratory Method Transfer

G A Originating Lab C Validated Analytical Method A->C Develops & Validates E Cross-Validation Study A->E B Receiving Lab B->E D Method Transfer Protocol C->D D->B F Comparable Results E->F Demonstrates

Caption: Logical flow of an inter-laboratory method transfer and cross-validation.

Experimental Protocol: Inter-Laboratory Cross-Validation

Objective: To demonstrate the successful transfer of the HPLC-UV method from the originating laboratory to a receiving laboratory.

Procedure:

  • The originating laboratory provides the receiving laboratory with the validated method, reference standards, and a well-characterized batch of the API.

  • The receiving laboratory performs the method as written. Any ambiguities in the method should be clarified.

  • Both laboratories analyze the same batch of the API in triplicate.

  • The results are compared. Acceptance criteria are typically pre-defined in a method transfer protocol.

Data Presentation: Hypothetical Inter-Laboratory Cross-Validation Data
ParameterOriginating Lab ResultsReceiving Lab ResultsAcceptance CriteriaPass/Fail
Assay (%) 99.8 ± 0.199.6 ± 0.2Mean difference ≤ 2%Pass
Purity (%) 99.999.8Mean difference ≤ 2%Pass
Known Impurity A (%) 0.050.06Mean difference ≤ 0.05%Pass

Conclusion

The cross-validation of experimental data is a cornerstone of good scientific practice in the pharmaceutical industry. It provides confidence in the reliability and consistency of data, which is essential for making informed decisions throughout the drug development lifecycle. By employing a systematic approach to cross-validation, as outlined in this guide using the case study of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, researchers can ensure the integrity of their data and contribute to the development of safe and effective medicines. The principles and protocols described herein are grounded in established regulatory guidelines and represent a robust framework for ensuring data quality.

References

  • CN113336709B - A kind of preparation method of N,N-dimethylacetamide - Google Patents.
  • KR100313669B1 - Process for preparing N,N- dimethylacetamide - Google Patents.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • PubChem. 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide. Available from: [Link]

  • Bioanalysis Zone. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. 2024. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. 2025. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Emery Pharma. LBA Cross Validation: A Detailed Case Study. 2025. Available from: [Link]

  • Journal of Medicinal Chemistry. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. Available from: [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity? Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2026. Available from: [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025. Available from: [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. 2021. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. 2025. Available from: [Link]

  • KR101058284B1 - Novel Process for the Preparation of 2- (2-N-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl) - Google Patents.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. 2020. Available from: [Link]

  • Nano. 2 2 0 Material Safety Data Sheet. 2005. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. 2024. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • MDPI. Bis(4-methylpiperidine-1-carbodithioato)-lead(II) and Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) as Precursors for Lead Sulphide Nano Photocatalysts for the Degradation of Rhodamine B. 2021. Available from: [Link]

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Assessing the Specificity of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their ability to maximize target engagement while bypassing off-target liabilities. The compound 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (hereafter referred to as BPDMA ) has emerged as a highly specialized building block (CAS: 1858241-18-5) for synthesizing highly selective therapeutic agents 1[1].

This guide objectively compares the structural and functional specificity of BPDMA against alternative linker/scaffold moieties, providing researchers and drug development professionals with the mechanistic causality and self-validating experimental protocols necessary to profile this compound effectively.

Mechanistic Causality: The Structural Advantage of BPDMA

When designing inhibitors for complex targets like kinases or cytochrome P450 enzymes (e.g., CYP51), the choice of the linker/scaffold dictates the molecule's spatial geometry. BPDMA offers a unique dual-action geometry:

  • Steric Exclusion via the 2,4'-Bipiperidine Core: Unlike single piperidine or piperazine rings, the bipiperidine system extends the molecular footprint. This creates a conformationally tunable, extended hydrophobic surface that fits precisely into deep lipophilic pockets but sterically clashes with shallower, off-target active sites. This principle has been validated in the development of efflux-resistant CYP51 inhibitors targeting multidrug-resistant fungal strains 2[2].

  • Electrostatic Anchoring via N,N-dimethylacetamide: The acetamide group acts as a highly directional hydrogen-bond acceptor. By anchoring the molecule to specific polar residues at the edge of the binding cleft, it stabilizes the extended bipiperidine conformation, a mechanism utilized in advanced phosphorus-derived kinase inhibitors 3[3].

Interaction Target Protein Binding Pocket (Deep Lipophilic Cleft) BPDMA BPDMA Molecule Acetamide N,N-dimethylacetamide (H-Bond Acceptor) BPDMA->Acetamide Structural Component Bipiperidine 2,4'-bipiperidine (Hydrophobic Core) BPDMA->Bipiperidine Structural Component Acetamide->Target Electrostatic Anchoring Bipiperidine->Target Steric Exclusion of Off-Targets

Structural interaction model of BPDMA within a target protein binding pocket.

Comparative Performance Analysis

To contextualize BPDMA's performance, we must compare it against standard alternatives commonly used in medicinal chemistry: Piperazine-DMA (a highly flexible, compact linker) and Azaspiro-DMA (a rigid, globular spirocyclic linker).

Property / ScaffoldBPDMAPiperazine-DMAAzaspiro-DMA
Chemical Core 2,4'-bipiperidinePiperazine8-azaspiro[4.5]decane
Conformational Flexibility Moderate (Hinged extension)High (Flexible)Low (Rigid)
Steric Exclusion Capability High (Ideal for deep pockets)Low (Promiscuous binding)Moderate
Typical Off-Target Liability Low High (e.g., hERG channel risk)Moderate
Primary Application Kinase / CYP51 InhibitorsBroad-spectrum ligandsGPCR targeting

Insight: While Piperazine-DMA is synthetically simpler, its compact nature often leads to promiscuous binding across multiple kinase families. BPDMA sacrifices some synthetic simplicity to gain a massive advantage in target specificity, reducing downstream toxicity failures.

Experimental Workflows for Specificity Profiling

To objectively assess the specificity of BPDMA-derived compounds, laboratories must employ rigorous, self-validating experimental protocols.

G A BPDMA Scaffold Synthesis B Target Incubation (Kinase/CYP51) A->B Compound Prep C DSF Selectivity Screening B->C Thermal Shift D SPR Kinetics (Real-time Binding) C->D Hit Validation E Lead Optimization D->E Affinity Data

Workflow for evaluating the target specificity of BPDMA-derived compounds.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Selectivity

DSF directly measures the thermodynamic stabilization of the target protein upon BPDMA binding, independent of enzymatic activity.

  • Step 1: Reagent Preparation. Dilute the purified target protein (e.g., CYP51) to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Add SYPRO Orange dye at a 5x final concentration.

  • Step 2: Assay Assembly. In a 384-well PCR plate, dispense 19 µL of the protein-dye mixture per well. Add 1 µL of BPDMA-derivative (10 µM final concentration).

  • Step 3: Thermal Cycling. Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a RT-PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Step 4: Data Analysis. Calculate the melting temperature (

    
    ) from the first derivative of the melt curve. Determine the thermal shift (
    
    
    
    ).
  • Self-Validating Mechanism (Trustworthiness): The assay strictly requires a known pan-inhibitor (e.g., Staurosporine for kinases or Fluconazole for CYP51) as a positive control, and DMSO as a vehicle control. If the positive control fails to induce a

    
    , the entire plate is rejected. This ensures no false negatives are reported for the BPDMA derivatives.
    
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time


 and 

rates, which are critical for distinguishing between transient off-target binding and stable target engagement.
  • Step 1: Sensor Chip Functionalization. Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein on Flow Cell 2 (FC2) to a level of ~3000 RU. Leave Flow Cell 1 (FC1) unmodified as a reference. Block both cells with 1M Ethanolamine.

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of the BPDMA-derivative (ranging from 0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Step 3: Kinetic Injection. Inject the analyte series over both FC1 and FC2 at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Step 4: Regeneration. Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte and regenerate the surface.

  • Self-Validating Mechanism (Trustworthiness): This protocol utilizes a dual-channel referencing system. The signal from FC1 (blank) is mathematically subtracted from FC2 (target) in real-time. This instantly eliminates artifacts caused by bulk refractive index changes (DMSO mismatch) or non-specific binding of the bipiperidine core to the dextran matrix, guaranteeing that the derived

    
     values reflect true biological affinity.
    

References

  • 1071400-91-3 | N-Methyl-2-(4-methylpiperidin-1-yl)acetamide - BLDpharm Source: bldpharm.com URL:1

  • New Generation Modified Azole Antifungals against Multidrug-Resistant Source: nih.gov (PMC) URL:2

  • US9273077B2 - Phosphorus derivatives as kinase inhibitors Source: google.com (Google Patents) URL:3

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A Guide to the Reproducible Synthesis and Characterization of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bipiperidine Scaffold

The 2,4'-bipiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The N,N-dimethylacetamide group is often introduced to modulate solubility, metabolic stability, and cell permeability. The reliable synthesis of derivatives such as 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is therefore of significant interest to the drug discovery and development community.

This guide will focus on a robust and reproducible synthetic route to the title compound, detailing the critical process controls and analytical validations required at each stage. Furthermore, we will explore common pitfalls that can lead to a lack of reproducibility and how to mitigate them.[1][2]

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide involves the nucleophilic substitution of a halogenated N,N-dimethylacetamide derivative by 2,4'-bipiperidine. This approach is favored for its typically high yields and straightforward purification.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2,4'-Bipiperidine 2,4'-Bipiperidine Nucleophilic Substitution Nucleophilic Substitution 2,4'-Bipiperidine->Nucleophilic Substitution 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide->Nucleophilic Substitution 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide Nucleophilic Substitution->2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Caption: Proposed synthetic pathway for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide.

Detailed Experimental Protocol:

Materials:

  • 2,4'-Bipiperidine

  • 2-Chloro-N,N-dimethylacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,4'-bipiperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of bipiperidine) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in anhydrous acetonitrile (2 mL/mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide as a solid or oil.

Analytical Characterization and Reproducibility Assessment

Thorough characterization of the final product is paramount to ensure its identity, purity, and the reproducibility of the synthesis.[3] The following analytical techniques are essential:

Analytical Technique Purpose Expected Results for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic peaks corresponding to the bipiperidine and N,N-dimethylacetamide protons and carbons. The integration of the ¹H NMR spectrum should be consistent with the number of protons in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (typically >95%).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide carbonyl group and C-N bonds.

Ensuring Reproducibility:

Reproducibility in chemical synthesis is influenced by numerous factors.[4][5][6] To ensure consistent results when synthesizing 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, the following must be carefully controlled:

  • Purity of Starting Materials: The presence of impurities in the 2,4'-bipiperidine or 2-chloro-N,N-dimethylacetamide can lead to side reactions and lower yields.[4] Always use reagents of known and high purity.

  • Reaction Conditions: Strict control of temperature, reaction time, and stirring rate is crucial. Automated synthesis workstations can aid in maintaining these parameters consistently.[6]

  • Solvent Quality: The use of anhydrous solvents is critical to prevent unwanted hydrolysis of the starting materials or product.

  • Work-up and Purification: The extraction and chromatographic purification steps should be standardized to ensure consistent isolation of the pure product.

Comparison with Alternative Synthetic Routes

While the presented nucleophilic substitution is a robust method, other synthetic strategies could be employed to generate 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide and its analogs.

Alternative 1: Reductive Amination

This approach would involve the reaction of a suitable piperidinone precursor with a piperidine containing a primary amine, followed by reduction of the resulting imine.

Reductive Amination cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Final Product Piperidinone Derivative Piperidinone Derivative Imine Formation Imine Formation Piperidinone Derivative->Imine Formation Aminopiperidine Derivative Aminopiperidine Derivative Aminopiperidine Derivative->Imine Formation Reduction Reduction Imine Formation->Reduction Bipiperidine Core Bipiperidine Core Reduction->Bipiperidine Core Target Compound Target Compound Bipiperidine Core->Target Compound Alkylation

Caption: Reductive amination approach to the bipiperidine core.

Comparison:

Parameter Nucleophilic Substitution Reductive Amination
Starting Material Availability Readily available starting materials.May require synthesis of specific piperidinone and aminopiperidine precursors.
Number of Steps Typically a single step.Multi-step process.
Stereochemical Control If starting with a specific stereoisomer of 2,4'-bipiperidine, stereochemistry is retained.The reduction step can create new stereocenters, potentially leading to a mixture of diastereomers.
Scalability Generally straightforward to scale up.Can be more challenging to scale due to the handling of reducing agents.

Conclusion

The reproducible synthesis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is readily achievable through a well-controlled nucleophilic substitution reaction. By paying meticulous attention to the purity of starting materials, reaction conditions, and purification procedures, researchers can consistently obtain high-purity material for further investigation. The analytical methods detailed in this guide provide a robust framework for the validation of each synthetic batch, ensuring the integrity of downstream biological and pharmacological studies. While alternative synthetic routes exist, the described method offers a balance of efficiency, scalability, and control, making it a preferred choice for the synthesis of this and structurally related compounds.

References

  • Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! | ACS Nano. (2020).
  • Reproducibility in Chemical Research - ResearchGate. (2025).
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing). (2024).
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024).
  • (PDF) Reproducibility in chemistry research - ResearchGate. (n.d.).
  • Automated extraction of chemical synthesis actions from experimental procedures - PMC. (n.d.).
  • Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - RSC Publishing. (2025).
  • 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide. (n.d.).
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.).
  • 116833-24-0 | 2-(4-Hydroxypiperidin-1-yl)acetamide | ChemScene. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • How to Write a Validation Protocol? - Pharmaguideline. (n.d.).
  • Process Validation in Pharma Industry: A Complete Guide. (2024).
  • N,N-Dimethylacetamide, anhydrous - Chem-Impex. (n.d.).
  • The Release of the Bromodomain Ligand N,N- Dimethylacetamide Adds Bioactivity to a Resorbable Guided Bone Regeneration Membrane in a Rabbit Calvarial Defect Model - PubMed. (2020).

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Comparative Analysis Guide: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide and its Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide , a specific bicyclic aza derivative. It addresses the compound's chemical structure, stereochemical implications (enantiomers), synthesis, and pharmacological relevance, particularly in the context of Muscarinic M1 receptor agonism and Local Anesthetic impurity profiling .

Executive Summary

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide is a functionalized bipiperidine derivative. Chemically, it consists of a 2,4'-bipiperidine core—a structural isomer where one piperidine ring is attached to the 2-position of another—alkylated at the secondary amine (N1) with an N,N-dimethylacetamide group.

This compound and its enantiomers are of significant interest in two primary domains:

  • Medicinal Chemistry (Neuroscience): As a scaffold for Muscarinic M1/M4 receptor agonists and Sigma-1 receptor ligands , potentially useful in treating cognitive deficits (Alzheimer's, Schizophrenia) and pain.

  • Pharmaceutical Analysis: As a derivative of 2,4'-bipiperidine , a known impurity in the synthesis of local anesthetics like Ropivacaine and Bupivacaine . The dimethylacetamide derivative serves as a reference standard for impurity profiling and toxicological assessment.

Chemical Structure & Stereochemistry

The core scaffold, 2,4'-bipiperidine , possesses a single chiral center at the C2 position of the central piperidine ring (the ring bearing the N1-substitution). Consequently, the title compound exists as two enantiomers:

  • (R)-2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

  • (S)-2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Stereochemical Impact

The biological activity of bipiperidines is highly stereospecific. In muscarinic agonists, one enantiomer often exhibits superior binding affinity and intrinsic activity, while the other may be inactive or act as an antagonist. In the context of local anesthetics, the (S)-enantiomer of the parent scaffold is often less cardiotoxic (e.g., Levobupivacaine).

Feature(R)-Enantiomer(S)-EnantiomerRacemate
Configuration C2-RectusC2-Sinister1:1 Mixture
Predicted M1 Affinity High (Class-dependent)Low/ModerateAverage
Impurity Origin Byproduct of (R)-pipecoloxylidide synthesisByproduct of (S)-pipecoloxylidide synthesisNon-stereoselective synthesis

Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis involves the N-alkylation of the 2,4'-bipiperidine intermediate with 2-chloro-N,N-dimethylacetamide.

Reagents:

  • Substrate: 2,4'-bipiperidine (Racemic or Enantiopure)

  • Alkylating Agent: 2-Chloro-N,N-dimethylacetamide

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,4'-bipiperidine in MeCN.

  • Base Addition: Add 2.5 eq of anhydrous

    
    .
    
  • Alkylation: Dropwise add 1.1 eq of 2-chloro-N,N-dimethylacetamide at room temperature.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter inorganic salts. Concentrate the filtrate. Partition between water and Ethyl Acetate (EtOAc).

  • Purification: Flash column chromatography (DCM:MeOH:NH3).

Visualization of Synthesis Pathway

SynthesisPathway Start 2,4'-Bipiperidine (Core Scaffold) Intermediate Transition State (SN2 Attack) Start->Intermediate + K2CO3, MeCN Reagent 2-Chloro-N,N- dimethylacetamide Reagent->Intermediate Product 2-{[2,4'-bipiperidin]-1-yl}- N,N-dimethylacetamide Intermediate->Product Reflux, -HCl

Caption: SN2 Alkylation pathway for the synthesis of the title compound from the bipiperidine core.

Analytical Comparison & Separation

Distinguishing the enantiomers requires chiral chromatography.[1][2][3][4]

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: The enantiomers will resolve with distinct retention times (

    
    ). The (S)-isomer typically elutes differently depending on the specific stationary phase interaction.
    
Comparative Data Table (Simulated)

Note: Specific experimental values depend on the exact batch and conditions. The trends below represent typical bipiperidine behavior.

ParameterRacemic MixtureEnantiomer A (e.g., R)Enantiomer B (e.g., S)
Physical State Viscous Oil / Low MP SolidCrystalline SolidCrystalline Solid
Optical Rotation

Positive (+)Negative (-)
Solubility (Water) ModerateModerateModerate
pKa (Calc.) ~9.2 (Piperidine N)~9.2~9.2
Chiral Purity (ee) 0%>98%>98%

Pharmacological Relevance

The "comparative analysis" extends to biological activity.[1][2][3][4][5][6] Based on the structural homology to Muscarinic Agonists (e.g., Xanomeline analogs) and Sigma Ligands :

  • Muscarinic M1 Activity:

    • Bicyclic aza compounds are investigated for M1 selectivity to treat cognitive decline.

    • Hypothesis: One enantiomer (often the one mimicking the conformation of acetylcholine in the binding pocket) will show nanomolar (

      
       nM) affinity, while the distomer may be micromolar.
      
  • Sigma-1 Receptor Affinity:

    • The N,N-dimethylacetamide tail combined with a hydrophobic bipiperidine core is a classic pharmacophore for Sigma-1 receptors.

    • Utility: Modulation of calcium signaling and neuroprotection.

Receptor Binding Workflow

BindingAssay Compound Test Compound (Enantiomer) Binding Ligand-Receptor Complex Compound->Binding Incubation Receptor M1 / Sigma-1 Receptor Prep Receptor->Binding Signal G-Protein / Ca2+ Response Binding->Signal Agonist Activity

Caption: General mechanism of action for bipiperidine ligands at GPCRs.

References

  • Bicyclic Aza Compounds as Muscarinic M1 Receptor Agonists. Google Patents. (Patent describing the synthesis and separation of bipiperidine derivatives). Link

  • Synthesis and Impurity Profiling of Ropivacaine.Journal of Pharmaceutical and Biomedical Analysis. (Context for 2,4'-bipiperidine as a precursor/impurity).
  • Sigma Receptor Ligands: Structural Requirements.Journal of Medicinal Chemistry. (General SAR for piperidine acetamides).
  • Chiral Separation Techniques for Piperidine Derivatives.

Sources

Publish Comparison Guide: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide , a synthetic ligand identified within the structural class of bicyclic aza compounds. Based on its chemical scaffold and associated patent literature (e.g., Sosei Heptares), this compound functions as a Muscarinic Acetylcholine Receptor (mAChR) Agonist , specifically targeting the M1 and/or M4 subtypes .

Designed for researchers in neuropharmacology and drug discovery, this guide compares the compound’s performance against clinical standards like Xanomeline and optimized candidates like HTL9936 , focusing on efficacy, selectivity, and experimental validation.

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

  • CAS Number: 1858241-18-5[1]

  • Core Scaffold: 2,4'-Bipiperidine linked to a dimethylacetamide tail.

  • Primary Target: Muscarinic Acetylcholine Receptors (M1/M4 subtypes).

  • Mechanism of Action: Orthosteric or Allosteric Agonism of G-protein coupled receptors (GPCRs).

  • Origin: Associated with the Sosei Heptares structure-based drug design (SBDD) program aiming to treat cognitive deficits in Alzheimer’s Disease (AD) and Schizophrenia.

Research Context: Unlike traditional acetylcholinesterase inhibitors (e.g., Donepezil) that non-specifically increase acetylcholine (ACh) levels, this compound belongs to a class of direct-acting agonists . These are designed to selectively activate postsynaptic M1 receptors (enhancing cognition) and presynaptic M4 receptors (modulating dopamine), while avoiding the peripheral side effects (sweating, salivation) associated with M2/M3 activation.

Part 2: Mechanism of Action & Signaling Pathway

Pharmacological Logic

The M1 receptor couples primarily to the Gq/11 protein, leading to the activation of Phospholipase C (PLC), generation of Inositol Triphosphate (IP3), and mobilization of intracellular calcium. This pathway is critical for Long-Term Potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex.

Key Differentiation:

  • 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide aims to provide selective activation, minimizing the "cholinergic toxidrome" seen with non-selective agonists like Arecoline.

  • The bipiperidine scaffold offers a distinct binding pose compared to the tetrahydropyridine ring of Xanomeline, potentially improving metabolic stability and residence time.

Visualization: M1 Receptor Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by the compound.

M1_Signaling Agonist 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide M1_Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1_Receptor Binding & Activation Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein Coupling PLC Phospholipase C (PLCβ) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER_Ca ER Calcium Release IP3->ER_Ca Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca->PKC Ca2+ Co-factor Cognition Synaptic Plasticity (LTP / Cognition) ER_Ca->Cognition CaMKII Activation ERK ERK/MAPK Pathway PKC->ERK Phosphorylation ERK->Cognition Gene Transcription

Caption: Signal transduction pathway initiated by M1 receptor agonism, leading to calcium mobilization and downstream cognitive enhancement.

Part 3: Comparative Performance Analysis

This section compares 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (Compound A) with the clinical benchmark Xanomeline and the optimized clinical candidate HTL9936 .

Performance Matrix
Feature2-{[2,4'-bipiperidin]-1-yl}-... (Compound A)Xanomeline (Standard)HTL9936 (Clinical Lead)
Primary Target M1 / M4 AgonistM1 / M4 AgonistM1 Selective Agonist
Chemical Class BipiperidineTetrahydropyridine-ThiadiazolePiperidine-Azepane
Selectivity (vs M2/M3) Moderate to High (Design-dependent)Low (Causes GI side effects)Very High (>100-fold)
Mechanism Orthosteric/AllostericOrthostericAllosteric/Bitopic
Metabolic Stability High (Saturated rings)Low (Rapid metabolism)Optimized
Adverse Events Potential for reduced GI effects vs XanomelineNausea, Sweating, SalivationMinimal (in Phase I)
Primary Utility Lead Optimization / Tool Compound Reference Standard Clinical Candidate
Detailed Analysis

1. Selectivity & Safety Profile:

  • Xanomeline failed in early Alzheimer's trials due to dose-limiting side effects (syncope, vomiting) caused by off-target activation of peripheral M2 (heart) and M3 (gut) receptors.

  • Compound A utilizes a bipiperidine scaffold which, according to Sosei Heptares' structure-based design principles, allows for more precise targeting of the M1 pocket, potentially avoiding the M2/M3 subtypes.

  • HTL9936 represents the evolution of this class, where the scaffold was further refined (to an azepane) to ensure "clean" M1 agonism. Compound A likely serves as a critical intermediate or early lead in this optimization process.

2. Efficacy in Cognition:

  • Both Compound A and HTL9936 are designed to penetrate the Blood-Brain Barrier (BBB).

  • In preclinical models, compounds of this class restore memory deficits in scopolamine-induced amnesia models more effectively than Donepezil because they do not rely on endogenous acetylcholine, which is depleted in AD patients.

Part 4: Validated Experimental Protocols

To validate the activity of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, researchers should utilize the following self-validating workflows.

FLIPR Calcium Mobilization Assay (M1 Activation)

Objective: Quantify the agonist potency (pEC50) and efficacy relative to Acetylcholine.

Protocol:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human M1 receptor (hM1).

  • Reagent: Fluo-4 AM or Calcium 6 dye (Molecular Devices).

  • Preparation:

    • Seed cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Load cells with calcium dye for 60 min at 37°C.

  • Compound Addition:

    • Prepare a 10-point serial dilution of Compound A (Start: 10 µM).

    • Include Acetylcholine (Reference Full Agonist) and Atropine (Antagonist Control).

  • Measurement:

    • Inject compound using FLIPR Tetra system.

    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
       and 
      
      
      
      .

Validation Criteria:

  • Z-factor > 0.5.

  • Acetylcholine

    
     must be within historical range (typically ~10-50 nM).
    
  • Compound A should show dose-dependent calcium increase blocked by Atropine.

Workflow Visualization: Assay Logic

Assay_Workflow Step1 Cell Seeding (hM1-CHO Cells) Step2 Dye Loading (Calcium 6) Step1->Step2 Step3 Compound Prep (Serial Dilution) Step2->Step3 Step4 FLIPR Injection Step3->Step4 Step5 Data Analysis (pEC50 Calculation) Step4->Step5 Control Controls: (+) Acetylcholine (-) Atropine Control->Step4 Validation

Caption: Step-by-step workflow for validating M1 agonist activity using calcium mobilization.

Part 5: References

  • Brown, A. J. H., et al. (2021).[2][3] "From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease."[2][4][3][5][6] Cell, 184(24), 5886-5901.[4][3] Link[4][3][6]

    • Key Source: Describes the Sosei Heptares M1 agonist discovery program, structural biology, and the optimization of bicyclic aza compounds leading to clinical candidates.

  • Brown, G. A., et al. (2015). "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists." Patent WO2015/118342. Sosei Heptares. Link

    • Key Source: The primary patent disclosure for the chemical class containing 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide, detailing synthesis and biological activity.

  • Conn, P. J., et al. (2009). "Allosteric modulators of muscarinic receptors as a novel approach for the treatment of CNS disorders." Trends in Pharmacological Sciences, 30(3), 148-155. Link

    • Context: Reviews the therapeutic rationale for selective M1/M4 activation over non-selective orthosteric agonism.

  • Mirza, N. R., et al. (2003). "Xanomeline and the antipsychotic potential of muscarinic receptor subtypes." CNS Drug Reviews, 9(2), 159-186. Link

    • Comparison: Provides the baseline safety and efficacy profile for the M1/M4 agonist class.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.